Direct Red 80
Description
Structure
2D Structure
Properties
IUPAC Name |
hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQKLZYTHXTDDT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H26N10Na6O21S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-41-4 (Parent) | |
| Record name | C.I. Direct Red 80 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044628 | |
| Record name | C.I.Direct Red 80 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1373.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | C.I. Direct Red 80 | |
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CAS No. |
2610-10-8, 147516-27-6, 86090-48-4 | |
| Record name | C.I. Direct Red 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6) | |
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| Record name | C.I.Direct Red 80 | |
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| Record name | Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] | |
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| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Applications of Direct Red 80
For Researchers, Scientists, and Drug Development Professionals
Direct Red 80 (C.I. 35780), also widely known as Sirius Red F3B, is a polyazo anionic dye with significant applications in histopathology and other scientific fields.[1][2] Its large, planar molecular structure and hydrophilic nature are central to its utility, particularly in the highly specific staining of collagen and amyloid fibrils.[1][2] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols.
Chemical Structure of this compound
This compound is a large, symmetrical tetrakisazo dye.[2] Its structure is characterized by a central urea bridge linking two identical naphthol sulfonic acid moieties. Each of these moieties is, in turn, coupled to two azobenzene sulfonic acid groups. The molecule's elongated and planar configuration is crucial for its alignment along the longitudinal axis of protein fibers like collagen. The presence of six sulfonate (SO₃⁻) groups confers high water solubility and contributes to the dye's anionic nature, facilitating electrostatic interactions with basic amino acid residues in proteins.
Caption: Simplified block diagram of this compound's chemical structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental protocols and analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | Hexasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)naphthalene-2-sulfonate) | |
| Synonyms | Sirius Red F3B, C.I. 35780, Sirius Red | |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |
| Molecular Weight | 1373.08 g/mol | |
| CAS Number | 2610-10-8 | |
| Appearance | Dark brown, purple, or reddish-brown powder | |
| λmax (in H₂O or acid) | 528-529 nm (primary peak), with shoulders/peaks at ~500 nm, 372 nm, 280-282 nm, and 230-235 nm | |
| Solubility | Soluble in water (30 g/L at 60°C, 50 g/L at 97°C). Slightly soluble in ethanol, DMF, and DMSO. Insoluble in other organic solvents. | |
| Extinction Coefficient (ε) | ≥32,000 at 524-530 nm in H₂O |
Core Mechanism of Action in Biological Staining
The staining mechanism of this compound relies on non-covalent interactions, primarily hydrogen bonding and electrostatic forces, rather than covalent bond formation. Its elongated molecules align parallel to the long axis of collagen or amyloid fibers. The negatively charged sulfonic acid groups on the dye form strong hydrogen bonds with the positively charged basic amino acid residues (like lysine and hydroxylysine) within the protein fibers. This ordered arrangement enhances the natural birefringence of these structures, which is critical for their visualization under polarized light.
Caption: Logical diagram of this compound's binding mechanism to collagen.
Manufacturing Process Overview
The synthesis of this compound can be achieved via a multi-step process involving diazotization and coupling reactions. A common method involves the diazo coupling of 3,4′-disulfo-4-aminoazobenzene with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. An alternative non-phosgene method has also been developed for safety and cost-efficiency.
Caption: Simplified workflow for the synthesis of this compound.
Experimental Protocols
This compound is the principal dye in the Picro-Sirius Red method for collagen visualization and is also used for detecting amyloid deposits.
Picro-Sirius Red Staining for Collagen
This protocol is widely used for the specific visualization and quantification of collagen fibers in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution (0.1% w/v): Dissolve 0.1 g of this compound (Sirius Red F3B) in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. The solution is stable for months at room temperature when stored in the dark.
-
Acidified Water (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Staining: Immerse slides in the Picro-Sirius Red solution for 60-90 minutes. This step may require optimization depending on the tissue type.
-
Rinsing: Briefly rinse the slides in two changes of acidified water to remove non-specific staining.
-
Dehydration and Clearing: Dehydrate the sections rapidly through three changes of 100% ethanol, followed by clearing in xylene.
-
Mounting: Mount with a resinous mounting medium.
Expected Results:
-
Under bright-field microscopy, collagen fibers appear red, while cytoplasm is pale yellow.
-
Under cross-polarized light, thicker collagen fibers exhibit yellow-orange birefringence, while thinner fibers and reticulin appear green.
Alkaline Staining for Amyloid
This method is used for the detection of amyloid deposits in tissue.
Reagents:
-
Alkaline Sirius Red Solution: A solution of this compound in an alkaline medium is prepared for this specific application.
Procedure:
-
Deparaffinization and Rehydration: Prepare tissue sections as described in the collagen staining protocol.
-
Staining: Apply the alkaline Sirius Red solution to the tissue sections.
-
Rinsing and Mounting: Follow standard rinsing, dehydration, clearing, and mounting procedures.
Expected Results:
-
Amyloid deposits are stained red.
-
When viewed with crossed polarizers, the stained amyloid exhibits a characteristic apple-green birefringence. This is a key diagnostic feature.
References
Mechanism of Action of Sirius Red Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirius Red staining is a cornerstone technique in histology for the visualization and quantification of collagen.[1] Its high specificity and the ability to enhance collagen's natural birefringence under polarized light make it an invaluable tool in fibrosis research, tissue engineering, and the study of connective tissue pathologies.[1][2] This guide provides a comprehensive overview of the core mechanism of Sirius Red staining, detailed experimental protocols, and quantitative data to enable robust and reproducible application in a research setting.
Core Mechanism of Action
The specificity of Sirius Red for collagen is a result of a combination of factors related to the dye's molecular structure and its interaction with the unique protein structure of collagen. Sirius Red (Direct Red 80) is a long, linear polyazo dye containing multiple sulfonic acid groups.[3][4] The staining mechanism is primarily governed by the following principles:
-
Hydrogen Bonding and van der Waals Forces: The elongated Sirius Red molecules align themselves in parallel with the long axis of the collagen fibers. This orientation maximizes the interaction between the dye and the collagen molecules through hydrogen bonding and van der Waals forces, leading to a stable and specific binding.
-
Ionic Interactions: The sulfonic acid groups on the Sirius Red molecule are negatively charged and strongly acidic. They form electrostatic bonds with the positively charged basic amino acid residues (like lysine and arginine) present in collagen.
-
The Role of Picric Acid (Picrosirius Red): Sirius Red is typically used in a solution of saturated picric acid. Picric acid acts as a mordant, enhancing the specificity of the staining by suppressing the staining of non-collagenous components. It creates an acidic environment (pH ~2) which is optimal for the binding of the anionic dye to the cationic sites on collagen.
-
Birefringence under Polarized Light: When stained with Sirius Red, the highly ordered, crystalline structure of collagen fibers becomes intensely birefringent when viewed under polarized light. The parallel alignment of the dye molecules along the collagen fibers enhances this natural optical property. The thickness of the collagen fibers can be inferred from the color of the birefringence, with thicker, more mature type I collagen fibers appearing yellow to orange-red, and thinner, type III collagen fibers (reticular fibers) appearing green.
Quantitative Data Summary
The following table summarizes key quantitative parameters for reproducible Sirius Red staining and analysis.
| Parameter | Value/Range | Notes |
| Sirius Red (this compound) Concentration | 0.1% (w/v) in saturated picric acid | This concentration provides optimal staining intensity with minimal background. |
| Staining Solution pH | ~2.0 | The acidic pH of the picric acid solution is crucial for the specific binding of Sirius Red to collagen. |
| Staining Time | 60 minutes | This duration allows for equilibrium staining, ensuring complete binding of the dye to the collagen. |
| Washing Solution | 0.5% Acetic Acid or 0.1 N HCl | An acidified wash is used to remove non-specifically bound dye without eluting the dye bound to collagen. |
| Elution for Quantification | 0.1 M NaOH in methanol or similar basic solution | For quantitative analysis, the bound dye can be eluted from the tissue section. |
| Absorbance Maximum (Eluted Dye) | ~540 nm | The concentration of eluted Sirius Red can be determined spectrophotometrically by measuring the absorbance at this wavelength. |
Experimental Protocols
Protocol 1: Sirius Red Staining of Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Transfer to 100% ethanol: 2 changes for 3 minutes each.
-
Transfer to 95% ethanol: 2 minutes.
-
Transfer to 70% ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
-
Washing:
-
Rinse slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate through 3 changes of 100% ethanol.
-
Clear in xylene: 2 changes for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Protocol 2: Quantification of Collagen by Dye Elution
-
Follow steps 1, 3, and 4 of the staining protocol above.
-
After washing, allow the slides to air dry completely.
-
Place each slide in a separate tube containing a known volume (e.g., 1 mL) of elution reagent (e.g., 0.1 M NaOH in methanol).
-
Incubate with gentle agitation until all the color has been eluted from the tissue.
-
Transfer the eluate to a cuvette and measure the absorbance at 540 nm using a spectrophotometer.
-
The absorbance reading is directly proportional to the amount of collagen in the sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core mechanism of Sirius Red binding to collagen.
Caption: Experimental workflow for Sirius Red staining.
Caption: TGF-β signaling pathway in fibrosis.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
An In-depth Technical Guide to the Principle of Direct Red 80 Dye for Collagen Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative analysis related to the use of Direct Red 80, also known as Sirius Red, for the specific staining and quantification of collagen.
Core Principle of Collagen Staining with this compound
This compound (C.I. 35782) is a polyazo anionic dye that is the primary component of the Picro-Sirius Red histochemical technique.[1][2][3] Its efficacy in staining collagen stems from a combination of its molecular structure and the specific reaction conditions. The elongated, planar structure of the this compound molecule allows it to align parallel to the long axis of collagen fibers.[2][4] This alignment is crucial for the enhanced birefringence observed under polarized light.
The staining mechanism is primarily driven by strong electrostatic interactions between the anionic sulfonic acid groups (-SO₃H) on the dye molecules and the cationic basic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant and regularly spaced along the collagen triple helix. The use of a saturated picric acid solution creates a low pH environment, which protonates the basic groups on collagen, enhancing their positive charge and thereby promoting the binding of the anionic this compound dye. The picric acid also helps to suppress the staining of non-collagenous proteins, contributing to the specificity of the stain.
When viewed with bright-field microscopy, collagen fibers appear red against a pale yellow background. However, the true power of this technique is revealed under polarized light microscopy. The highly ordered alignment of the dye molecules along the collagen fibers enhances their natural birefringence, causing them to appear brightly colored (typically yellow, orange, or green) against a dark background. This enhanced birefringence is highly specific for collagen. While some studies suggest that the color of the birefringence can differentiate between collagen types (e.g., thicker type I fibers appearing yellow-orange and thinner type III fibers appearing green), it is now more widely believed that these color variations are more indicative of fiber thickness, packing, and orientation rather than the specific collagen type.
Quantitative Data Summary
Quantitative analysis of collagen stained with this compound can be performed through various methods, including digital image analysis of stained tissue sections and spectrophotometry of eluted dye from in vitro assays.
| Parameter | Value/Range | Method | Reference |
| Spectral Properties of this compound | |||
| Absorption Maximum (λmax) | 528-529 nm | In 1% acetic acid | |
| Molar Extinction Coefficient (ε) at 524-530 nm | ≥32,000 | In H₂O | |
| Molar Extinction Coefficient (ε) at 277-283 nm | ≥12,000 | In H₂O | |
| Molar Extinction Coefficient (ε) at 223-235 nm | ≥15,000 | In H₂O | |
| Picro-Sirius Red Staining Interpretation (Polarized Light) | |||
| Thick Collagen Fibers (e.g., Type I) | Yellow-Orange Birefringence | Polarized Light Microscopy | |
| Thin Collagen Fibers (e.g., Type III) | Green Birefringence | Polarized Light Microscopy | |
| Reproducibility of Quantification Methods (Illustrative) | |||
| Manual Tracing (Inter-Assay CV%) | 15.6% | Image Analysis | |
| Automated Color Thresholding (Inter-Assay CV%) | 7.8% | Image Analysis | |
| Polarized Light Birefringence (Inter-Assay CV%) | 6.1% | Image Analysis |
Experimental Protocols
Picro-Sirius Red Staining for Paraffin-Embedded Sections
This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissues.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in saturated aqueous picric acid.
-
Acidified Water: 0.5% glacial acetic acid in distilled water.
-
Ethanol (100%, 95%, 70%)
-
Xylene (or a xylene substitute)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Cover the tissue section completely with the Picro-Sirius Red solution.
-
Incubate for 60 minutes at room temperature. This allows for near-equilibrium staining.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye.
-
-
Dehydration:
-
Dehydrate through graded ethanols (e.g., 95% for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount coverslip using a synthetic resinous medium.
-
This compound Microplate Assay for In Vitro Collagen Quantification
This protocol is adapted for quantifying cell-associated collagen production in a microplate format.
Reagents:
-
Kahle's Fixative Solution: 26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid in distilled water.
-
Sirius Red Staining Solution: 0.1% this compound in 1% acetic acid.
-
Wash Solution: 0.1 M HCl.
-
Elution Solution: 0.1 M NaOH.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat as required for the experiment.
-
Fixation:
-
Remove the culture medium.
-
Wash cells with PBS.
-
Add 50 µL of Kahle's fixative solution and incubate for 15 minutes at room temperature.
-
Wash with PBS.
-
-
Staining:
-
Add 50 µL of Sirius Red staining solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash wells with 400 µL of 0.1 M HCl to remove unbound dye.
-
-
Elution:
-
Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
-
Quantification:
-
Measure the absorbance of the eluted dye at 540 nm using a microplate reader.
-
Visualizations
Caption: Molecular interaction of this compound with collagen.
Caption: Experimental workflow for Picro-Sirius Red staining.
Caption: TGF-β signaling leading to collagen deposition.
References
Unveiling Amyloid Plaques: A Technical Guide to Sirius Red Staining
For researchers, scientists, and drug development professionals, the accurate detection and characterization of amyloid deposits in tissue samples are critical for advancing our understanding and treatment of amyloid-related diseases. This in-depth technical guide provides a comprehensive overview of the Sirius Red staining technique, a robust and widely used method for the visualization of amyloid fibrils. This document details the core principles, experimental protocols, and data interpretation, offering a practical resource for laboratory application.
Sirius Red, a strong anionic dye, exhibits a high affinity for the β-sheet-rich structure of amyloid fibrils. This interaction, when viewed under polarized light, results in a characteristic apple-green birefringence, providing a highly specific and sensitive method for amyloid detection. While Congo Red has historically been a popular choice for amyloid staining, Sirius Red offers comparable, and in some cases superior, performance with the advantage of being a simpler and more rapid staining procedure.
Principle of Detection
The elongated, planar molecules of Sirius Red intercalate with the parallel-running β-pleated sheets of amyloid fibrils. This highly ordered alignment of dye molecules along the fibril axis is responsible for the intense birefringence observed under polarized light. The color of this birefringence, typically a vibrant green, is a key diagnostic feature for the presence of amyloid.
Experimental Protocols
This section outlines two common protocols for Sirius Red staining of amyloid in paraffin-embedded tissue sections.
Protocol 1: Alkaline Sirius Red Method
This method, adapted from Sweat and Puchtler, is a classic and reliable technique for amyloid detection.[1]
Reagents:
-
Neutral buffered formalin (10% NBF)
-
Alkaline alcohol solution
-
Sirius Red staining solution (Sirius Red F3B in distilled water with sodium chloride)[1]
-
Borate or borate-phosphate buffer (pH 9.0)
-
Mayer's hemalum
Procedure:
-
Deparaffinize and rehydrate 5µm paraffin sections of neutral buffered formalin-fixed tissue.
-
Place sections in neutral buffered formalin overnight.
-
Wash in running tap water for 15 minutes.
-
Incubate in alkaline alcohol for 20–60 minutes.
-
Rinse well with distilled water.
-
Stain in pre-heated Sirius Red solution at 60°C for 60–90 minutes.[1]
-
Rinse with buffer.
-
Wash in tap water for 5 minutes.
-
Counterstain nuclei with Mayer's hemalum.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.
Expected Results:
-
Amyloid: Red under bright-field microscopy, deep green birefringence under polarized light.[1]
-
Nuclei: Blue.
-
Background: Colorless.[1]
Protocol 2: Picro-Sirius Red Staining
While primarily used for collagen visualization, Picro-Sirius Red can also effectively stain amyloid. The picric acid provides a yellow background, which can aid in tissue morphology assessment.
Reagents:
-
Picro-Sirius Red solution (Sirius Red in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
Procedure:
-
Deparaffinize and rehydrate paraffin sections.
-
Optional: Stain nuclei with Weigert's hematoxylin and wash in running tap water.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount in a resinous medium.
Expected Results:
-
Amyloid: Red under bright-field microscopy, green birefringence under polarized light.
-
Collagen: Red under bright-field microscopy, with thicker fibers appearing yellow-orange and thinner fibers green under polarized light.
-
Cytoplasm: Yellow.
-
Nuclei: Black (if counterstained).
Data Presentation
| Parameter | Alkaline Sirius Red | Picro-Sirius Red |
| Primary Dye | Sirius Red F3B | Sirius Red in Picric Acid |
| Fixative | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin |
| Tissue Thickness | 5 µm | 5 µm |
| Staining Time | 60-90 minutes | 60 minutes |
| Staining Temperature | 60°C | Room Temperature |
| Counterstain | Mayer's Hemalum | Weigert's Hematoxylin (optional) |
| Amyloid (Bright-field) | Red | Red |
| Amyloid (Polarized) | Deep Green Birefringence | Green Birefringence |
| Background | Colorless | Yellow |
Mandatory Visualizations
Caption: Experimental workflow for Sirius Red staining of amyloid in tissue samples.
Caption: Logical relationship of Sirius Red binding to amyloid fibrils.
Discussion and Considerations
While Sirius Red staining is a powerful tool, researchers should be aware of certain considerations. The specificity of the green birefringence is high for amyloid; however, other highly ordered structures like collagen can also exhibit birefringence. Therefore, careful interpretation in the context of tissue morphology is essential. The choice between the alkaline and picro-sirius red methods may depend on the specific research question and the need for background staining for anatomical context. Some studies have noted that Sirius Red may have weaker staining of early amyloid deposits and can exhibit non-specific staining of fibrous tissues in animal models.
References
An In-depth Technical Guide to the Spectral Properties of Direct Red 80 for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80 (C.I. 35780), also widely known as Sirius Red, is a polyazo dye extensively utilized in histology and pathology for the visualization of collagen and amyloid.[1] Its elongated, planar molecular structure and multiple sulfonate groups contribute to its specific binding to the long, organized structures of collagen and the β-pleated sheets of amyloid fibrils.[2] This interaction dramatically enhances the natural birefringence of these structures when viewed under polarized light.[2] More recently, the inherent fluorescence of this compound has been leveraged for quantitative imaging in fluorescence and confocal microscopy.[1] This guide provides a comprehensive overview of the spectral properties of this compound and detailed protocols for its application in advanced microscopy techniques.
Core Mechanism of Action
The utility of this compound in microscopy stems from the non-covalent interactions between the dye molecules and the target proteins. The sulfonate groups on the dye molecule form strong hydrogen bonds with the basic amino acid residues in collagen and amyloid. This binding is further stabilized by van der Waals forces. The large, planar dye molecules align themselves parallel to the long axis of the collagen fibers or amyloid fibrils. This highly ordered arrangement of dye molecules is responsible for the characteristic enhanced birefringence observed under polarized light and also gives rise to a detectable fluorescent signal.
Spectral Properties
The spectral characteristics of this compound are fundamental to its application in various microscopy modalities. While absorption properties are well-documented, quantitative fluorescence parameters such as quantum yield and fluorescence lifetime are not extensively reported in the literature.
Data Presentation: Spectral and Physicochemical Properties
| Property | Value | Notes |
| Chemical Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |
| Molecular Weight | 1373.07 g/mol | |
| Synonyms | Sirius Red, C.I. 35780 | |
| Absorption Maxima (λ_max_) | 528 nm | In aqueous solution. |
| 280 nm, 528 nm | In PBS (pH 7.2). | |
| 524-532 nm | In water. | |
| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ at 524-530 nm in H₂O | |
| Recommended Excitation Wavelength | 561 nm | For fluorescence microscopy. |
| Reported Emission Maximum | >600 nm | For stained cardiac tissue. |
| 629 nm | For stained cardiac tissue. | |
| Recommended Emission Filter | 635-685 nm | For fluorescence microscopy. |
| Quantum Yield | Not well-documented | |
| Fluorescence Lifetime | Not well-documented | Shorter lifetimes observed in areas of collagen accumulation in stained cardiac tissue. |
Experimental Protocols
Picro-Sirius Red Staining for Fluorescence Microscopy
This protocol is adapted for the visualization of collagen fibers in paraffin-embedded tissue sections using fluorescence microscopy.
Reagents:
-
Picro-Sirius Red Solution:
-
This compound (Sirius Red) powder: 0.5 g
-
Saturated aqueous solution of picric acid: 500 mL
-
Preparation: Mix the Sirius Red powder with the saturated picric acid solution. This solution is stable for several years.
-
-
Acidified Water:
-
Glacial acetic acid: 5 mL
-
Distilled water: 1 L
-
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Transfer to 100% ethanol for 2 x 3 minutes.
-
Transfer to 95% ethanol for 2 minutes.
-
Transfer to 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in the Picro-Sirius Red solution for 1 hour at room temperature.
-
-
Washing:
-
Wash slides in two changes of acidified water for 2 minutes each.
-
-
Dehydration:
-
Dehydrate through graded ethanol series (70%, 95%, 2 x 100%) for 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a resinous mounting medium.
-
Fluorescence Microscopy Imaging
-
Microscope: A confocal laser scanning microscope is recommended for optimal resolution and optical sectioning.
-
Excitation: Use a 561 nm laser line for excitation.
-
Emission Detection: Collect the emitted fluorescence using a bandpass filter of 635-685 nm.
-
Image Acquisition: Acquire images as single optical sections or as z-stacks for 3D reconstruction. Tile scanning can be used to image large tissue areas.
Mandatory Visualizations
References
An In-depth Technical Guide to the Solubility and Stability of Direct Red 80
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Direct Red 80 (also known as Sirius Red F3B), a polyazo dye widely used in histological staining of collagen and amyloid. Understanding its behavior in different solvents and under various conditions is critical for its effective application in research and development.
Core Concepts: Solubility and Stability of this compound
This compound is a large, polyanionic molecule, and its solubility is primarily dictated by its multiple sulfonate groups, which facilitate its dissolution in polar solvents, particularly water.[1] Its stability is influenced by factors such as pH, temperature, light, and the presence of other chemical agents.
Solubility Profile
This compound exhibits varying degrees of solubility in different solvents. It is generally soluble in water and some polar organic solvents, while being largely insoluble in nonpolar organic solvents.[2][3][4][5] The presence of multiple sulfonic acid groups contributes to its high polarity, enhancing its solubility in aqueous solutions through hydrogen bonding and ionization at physiological or alkaline pH.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Observations |
| Water | 30 g/L | 60 | Aqueous solution is bluish-red to magenta. |
| Water | 50 g/L | 97 | Solubility increases with temperature. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Room Temperature | |
| Ethanol | Very slightly soluble | Room Temperature | |
| Cellosolve (2-ethoxyethanol) | Very slightly soluble | Room Temperature | |
| Dimethylformamide (DMF) | Slightly Soluble | Room Temperature | |
| Dimethyl sulfoxide (DMSO) | Slightly Soluble | Room Temperature | |
| Other Organic Solvents | Insoluble | Room Temperature |
Stability Profile
The stability of this compound is a critical consideration for its storage and application. It is sensitive to strong acidic and alkaline conditions, as well as the presence of certain metal ions.
Table 2: Stability of this compound under Different Conditions
| Condition | Observation |
| Concentrated Sulfuric Acid | Solution turns blue. |
| Diluted Sulfuric Acid | Solution turns from bluish-red to purple upon dilution from concentrated sulfuric acid. |
| Concentrated Nitric Acid | Solution turns blue. |
| Concentrated Hydrochloric Acid | A purple precipitate is formed. |
| Concentrated Sodium Hydroxide Solution | Solution turns magenta purple. |
| Copper and Iron Ions | Slight color change in the presence of these ions. |
Studies have also explored the degradation of this compound using advanced oxidation processes, such as the electro-Fenton process, which has been shown to be effective in its removal from aqueous solutions. The degradation process is thought to begin with the cleavage of the azo bond, followed by desulfonation and dihydroxylation, ultimately leading to the mineralization of the dye into simpler, non-toxic compounds.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol 1: Determination of this compound Solubility by UV-Vis Spectrophotometry
This protocol outlines the steps to determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS)
-
Volumetric flasks
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
-
Cuvettes
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a flask.
-
Stir the mixture vigorously using a magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Transfer the suspension to centrifuge tubes and centrifuge at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Perform serial dilutions to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 528 nm in water) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Determination of Solubility:
-
Dilute the saturated supernatant with a known dilution factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.
-
Protocol 2: Assessment of this compound Stability at Different pH Values
This protocol describes a method to evaluate the stability of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound stock solution of known concentration
-
Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions by diluting the this compound stock solution with each of the buffer solutions to a final, consistent concentration.
-
-
Initial Absorbance Measurement:
-
Immediately after preparation, measure the absorbance spectrum (e.g., from 300 to 700 nm) of each solution to determine the initial absorbance at λmax.
-
-
Incubation:
-
Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24, 48, 72 hours). It is advisable to protect the solutions from light to prevent photodegradation.
-
-
Time-Point Absorbance Measurements:
-
At each time point, take an aliquot from each solution and measure its absorbance spectrum.
-
-
Data Analysis:
-
Compare the absorbance at λmax at each time point to the initial absorbance. A decrease in absorbance indicates degradation of the dye.
-
The percentage of remaining dye can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.
-
Plot the percentage of remaining dye against time for each pH value to visualize the stability profile. Changes in the shape of the absorption spectrum can also indicate the formation of degradation products.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 2610-10-8 [m.chemicalbook.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound Dyes Manufacturers in Mumbai, India | C.I. 35780 [colorantsgroup.com]
A Comparative Safety Profile: Direct Red 80 vs. Benzidine-Based Dyes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparison of the safety profiles of Direct Red 80 and the class of benzidine-based dyes. Benzidine-based dyes are unequivocally classified as known human carcinogens due to their metabolic conversion to benzidine, a compound with well-established carcinogenicity. In contrast, this compound is often marketed as a safer alternative, with claims that it does not metabolize to benzidine. However, a thorough review of publicly available toxicological data reveals a significant disparity in the depth and conclusiveness of safety assessments for these two categories of dyes. While the hazards of benzidine-based dyes are well-documented with extensive quantitative data, the safety profile of this compound is characterized by a notable lack of in-depth studies and some conflicting information. This guide aims to present the available data, highlight the existing knowledge gaps, and provide a clear comparison to inform risk assessment and material selection in research and development settings.
Introduction
Azo dyes represent a vast and structurally diverse class of synthetic organic colorants used across various industries. A significant subclass of these dyes is derived from benzidine and its congeners. The toxicological importance of this subclass stems from the metabolic cleavage of the azo bonds, which can release the parent aromatic amine, benzidine, a known human and animal carcinogen[1][2][3]. This has led to strict regulatory measures and a search for safer alternatives.
This compound (C.I. 35780; Sirius Red F3B) is a polyazo dye that has been proposed as one such alternative, particularly in biomedical research for staining collagen and amyloid. It is often claimed that this compound does not release benzidine upon degradation[4][5]. This guide critically evaluates the available scientific literature and regulatory data to compare the safety profile of this compound with that of well-characterized benzidine-based dyes.
Chemical Structure and Metabolism
The key to understanding the differential toxicity lies in the chemical structures and subsequent metabolic pathways of these dyes.
Benzidine-Based Dyes
Benzidine-based dyes are characterized by a biphenyl diamine core. The metabolic activation of these dyes is a critical event in their carcinogenicity.
The primary metabolic pathway involves the reductive cleavage of the azo linkages (-N=N-) by azoreductases. These enzymes are present in the liver and, significantly, in the human intestinal microflora. This process liberates free benzidine.
References
Unveiling Direct Red 80: A Technical Guide to its Synonyms, Alternative Names, and Applications in Research
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Direct Red 80, a versatile polyazo dye with significant applications in histological staining. This document outlines its various synonyms and alternative names found in scientific literature, presents key quantitative data, and offers detailed experimental protocols for its use in collagen and amyloid detection.
This compound, also widely known by its Colour Index name C.I. 35780, is a highly hydrophilic and anionic dye.[1] Its large, planar molecular structure is fundamental to its staining mechanisms, which primarily involve hydrogen bonding and electrostatic interactions.[1] A significant advantage of this compound is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.[1][2]
Synonyms and Alternative Names
To ensure clarity and aid in literature searches, the following table summarizes the extensive list of synonyms and alternative names for this compound.
| Primary Name | Synonyms and Alternative Names |
| This compound | Sirius Red, Sirius Red F3B, C.I. 35780, Picrosirius Red, Ahco Direct Fast Red 8BLN, Amanil Fast Red 8BLN, Belamine Fast Red 8BLN, Benzanil Fast Brilliant Red B, Calcomine Fast Red 8B, Chlorantine Fast Red 5BRL, Chlorantine Fast Red 7BLN, Chrome Leather Red 5BRL, Covalene Brilliant Red B, Dermafix Brilliant Red BA, Dialuminous Red F 3B, Dicorel Red L 3A, Diphenyl Fast Brilliant Pink BL, Diphenyl Fast Light Red 6BF, Diphenyl Fast Red 3BL, Direct Fast Red 8BLN, Direct Fast Red L 3A, Direct Light Red F 3B, Durazol Brilliant Red B, Fastusol Red L 8B, Fenaluz Red 7B, Finisol Red BA, Paranol Fast Red 8BLSW, Pontamine Fast Red 7BNL, Pyrazol Fast Red 7BSW, Pyrazoline Red BLWN, Solantine Red 8BLN, Solar Brilliant Red BA, Sumilight Red F 3B, Tertrodirect Fast Red F 3B, Tetramine Fast Red WE, Triantine Light Red F 3B |
Quantitative Data
Quantitative analysis of tissues stained with this compound is commonly performed using spectrophotometry of the eluted dye or through digital image analysis of the stained sections.[1]
| Parameter | Value/Method | Application | Reference |
| Absorbance Maximum (λmax) | 528-529 nm | Spectrophotometry of dye solution | |
| Collagen Quantification | Spectrophotometry of eluted dye at 540 nm | Measurement of total collagen content | |
| Non-Collagenous Protein Quantification | Spectrophotometry of eluted Fast Green dye at 605 nm | Used in conjunction with Sirius Red for normalization | |
| Digital Image Analysis | Quantification of red-stained area relative to total tissue area | Assessment of fibrosis in tissue sections | |
| Birefringence Analysis | Polarized light microscopy reveals different colors based on collagen fiber thickness and packing | Differentiation of collagen types (Type I: yellow-orange, Type III: green) |
Experimental Protocols
This compound is a cornerstone of two critical histological staining techniques: the Picro-Sirius Red method for collagen visualization and an alkaline staining method for the detection of amyloid deposits.
Picro-Sirius Red Staining for Collagen
This method is widely utilized for the visualization and quantification of collagen fibers in tissue sections. The elongated molecules of this compound align with the long axis of collagen fibers, a process enhanced by picric acid which helps to suppress the staining of non-collagenous proteins.
Reagents:
-
Picro-Sirius Red Solution: 0.1 g of this compound (Sirius Red F3B) dissolved in 100 ml of saturated aqueous picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water for 10 minutes.
-
Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
Rinse slides in two changes of acidified water.
-
Dehydrate through graded ethanols.
-
Clear in xylene and mount with a synthetic resinous medium.
Expected Results:
-
Collagen fibers: Red
-
Muscle fibers and Cytoplasm: Yellow
-
Under polarized light: Type I collagen (thick fibers) appears yellow or red, while Type III collagen (thin fibers) appears green.
Alkaline Staining for Amyloid
This compound can also be used to stain amyloid deposits, functioning similarly to Congo Red. The planar dye molecules intercalate within the β-pleated sheet structure of amyloid fibrils, leading to a characteristic birefringence under polarized light.
Reagents:
-
Alkaline Sirius Red Solution: A saturated solution of this compound in 80% ethanol containing 0.2% potassium hydroxide.
-
Mayer's Hemalum (for nuclear counterstaining).
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in the alkaline Sirius Red solution for 20-25 minutes.
-
Rinse well in tap water.
-
Counterstain with Mayer's hemalum for 5 minutes.
-
"Blue" the sections in running tap water for 10 minutes.
-
Dehydrate rapidly in absolute ethanol, clear in xylene, and mount with a resinous medium.
Expected Results:
-
Amyloid deposits: Apple-green birefringence under polarized light.
-
Nuclei: Blue.
Visualizations
The following diagrams illustrate the logical relationships in the Picro-Sirius Red staining method and a typical experimental workflow.
References
The Cornerstone of Collagen Assessment: A Technical Guide to Polarized Light Microscopy with Sirius Red
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of collagen are paramount for understanding tissue architecture, fibrosis progression, and the efficacy of therapeutic interventions. This in-depth technical guide elucidates the core principles of polarized light microscopy combined with Picrosirius Red (PSR) staining, a robust and specific method for collagen analysis.
The Picrosirius Red technique, when coupled with polarized light microscopy, stands as a gold standard for the specific detection and characterization of collagen fibers in histological sections.[1] This method leverages the intrinsic birefringent properties of collagen, which are significantly enhanced by the binding of Sirius Red dye molecules, allowing for both qualitative and quantitative assessment of collagen content and organization.[2]
Core Principles: The Synergy of Sirius Red and Polarized Light
The specificity of the Picrosirius-polarization method arises from the unique interaction between the dye and the collagen protein structure.[3] Collagen, a highly organized protein, possesses a crystalline-like, paracrystalline structure that gives it natural birefringence, an optical property where the refractive index of the material varies depending on the polarization and propagation direction of light.[2][4]
Sirius Red F3B (also known as Direct Red 80) is a long, planar, polyanionic azo dye. In a saturated solution of picric acid, the sulfonic acid groups of the Sirius Red dye molecules bind to the basic amino groups of the collagen triple helix. This binding is highly specific and forces the elongated dye molecules to align in parallel with the long axis of the collagen fibers. This ordered arrangement of dye molecules dramatically enhances the inherent birefringence of the collagen fibers, making them appear brightly colored against a dark background when viewed under a polarizing microscope with crossed polarizers.
Quantitative Interpretation of Birefringence
Under polarized light, the color and intensity of the birefringence are indicative of the thickness and packing density of the collagen fibers. This allows for a semi-quantitative assessment of different collagen types and their organization within the tissue.
| Observed Color | Associated Fiber Characteristics | Presumed Predominant Collagen Type |
| Red / Orange / Yellow | Thick, tightly packed, highly organized fibers | Type I |
| Green / Yellowish-Green | Thin, loosely packed, reticular fibers | Type III |
Note: The exact hue can be influenced by fiber orientation relative to the polarization axis and the specific microscopy setup.
Experimental Protocol: A Step-by-Step Workflow
The following protocol provides a standardized method for Picrosirius Red staining of formalin-fixed, paraffin-embedded tissue sections. Variations for specific tissue types are noted.
Reagents and Solutions
| Reagent | Preparation |
| Picrosirius Red Solution | 0.1% (w/v) Sirius Red F3B (this compound) in a saturated aqueous solution of picric acid. |
| Acidified Water | 0.5% (v/v) glacial acetic acid in distilled water. |
| Weigert's Hematoxylin | (Optional, for nuclear counterstaining) |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain nuclei with Weigert's hematoxylin.
-
Wash slides in running tap water for 10 minutes.
-
-
Picrosirius Red Staining:
-
Completely cover the tissue section with the Picrosirius Red solution.
-
Incubate for 60 minutes at room temperature. This time is sufficient to achieve near-equilibrium staining.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye.
-
-
Dehydration:
-
Immerse in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous medium.
-
Tissue-Specific Considerations:
-
Liver Fibrosis: For liver sections, a standard 4-6 µm thickness is recommended. Quantification of fibrosis is often performed using image analysis software to calculate the percentage of Sirius Red-positive area.
-
Cardiac Fibrosis: In cardiac tissue, PSR staining is effective for visualizing interstitial and perivascular fibrosis. Section thickness can influence the quantification, so consistency is key. For cryosections, a pre-treatment with xylene and descending concentrations of ethanol can help reduce background staining.
-
Skin: This protocol is suitable for visualizing dermal collagen.
Visualization and Analysis Workflow
The following diagram illustrates the key steps from tissue processing to the quantitative analysis of collagen birefringence.
The Molecular Basis of Collagen Synthesis: The TGF-β Signaling Pathway
The deposition of collagen is a hallmark of fibrosis, a process regulated by complex signaling pathways. A key player in this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a major driver of collagen synthesis. Activation of this pathway leads to the increased transcription of collagen genes.
Logical Framework for Quantitative Analysis
The quantification of collagen from captured images involves a series of logical steps to ensure accuracy and reproducibility.
References
Methodological & Application
Picro-Sirius Red Staining for Collagen Visualization in Paraffin-Embedded Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picro-Sirius Red (PSR) staining is a highly specific and sensitive method used for the visualization of collagen fibers in histological sections. This technique is particularly valuable in fibrosis research and the assessment of connective tissue pathologies due to its ability to differentiate between collagen types under polarized light.[1] The method combines the properties of Sirius Red, a strong anionic dye, with picric acid. The long, planar Sirius Red molecules align with the parallel arrangement of collagen fibers, significantly enhancing their natural birefringence.[1][2] This results in a striking color contrast when viewed with a polarizing microscope, allowing for both qualitative and quantitative analysis of collagen deposition and organization. Under polarized light, thicker, more mature collagen fibers (Type I) typically appear yellow, orange or red, while thinner, less organized fibers (Type III or reticular fibers) appear green.
Principle of the Method
The Picro-Sirius Red staining mechanism is based on the specific binding of Sirius Red dye to collagen molecules. The sulfonic acid groups of the dye molecules form strong electrostatic interactions with the basic amino acids of the collagen triple helix. The presence of picric acid in the solution suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen. This ordered alignment of dye molecules along the collagen fibers enhances their birefringence, making them brightly visible against a dark background under polarized light.
Quantitative Data Summary
The following table summarizes key quantitative parameters and expected outcomes for the Picro-Sirius Red staining protocol.
| Parameter | Value/Range | Notes |
| Tissue Section Thickness | 4-5 µm | Thicker sections may require longer incubation times for deparaffinization. |
| Picro-Sirius Red Solution | 0.1% Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid solution. | The solution is stable for several months to years when stored in a dark bottle at room temperature. |
| Staining Incubation Time | 60-120 minutes | A 60-minute incubation is standard for near-equilibrium staining. Some protocols suggest up to 2 hours. |
| Nuclear Counterstain (Optional) | Weigert's Hematoxylin | Typically an 8-minute incubation. |
| Differentiation | Acidified Water or 0.1 N Hydrochloric Acid | Brief rinses are used to remove excess stain. |
| Dehydration | Graded ethanol series (e.g., 70%, 95%, 100%) | Rapid dehydration is crucial to prevent loss of the yellow background from picric acid. |
| Clearing | Xylene or xylene substitutes | Two to three changes are recommended for complete clearing before mounting. |
| Visualization | Bright-field or Polarized Light Microscopy | Collagen appears red under bright-field microscopy. Under polarized light, collagen fibers are birefringent (yellow-orange for Type I, green for Type III). |
Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
Reagent Preparation
-
Picro-Sirius Red Solution (0.1%): Dissolve 0.1 g of Sirius Red F3B (also known as this compound) in 100 mL of saturated aqueous picric acid solution. Store in a dark bottle at room temperature.
-
Weigert's Iron Hematoxylin (for optional nuclear counterstain): Mix equal parts of Weigert's Hematoxylin Solution A and Solution B. This working solution should be prepared fresh.
-
Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax. b. Rehydrate the tissue sections by immersing them in a graded series of ethanol:
- 100% Ethanol: 2 changes, 3-10 minutes each.
- 95% Ethanol: 1 change, 3-10 minutes.
- 70% Ethanol: 1 change, 3-10 minutes. c. Rinse well in distilled water.
-
Nuclear Staining (Optional): a. Stain in freshly prepared Weigert's iron hematoxylin for 8 minutes. b. Wash in running tap water for 10 minutes.
-
Picro-Sirius Red Staining: a. Incubate the slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This time should not be shortened to ensure optimal staining.
-
Washing: a. Briefly rinse the slides in two changes of acidified water or 0.1 N HCl.
-
Dehydration: a. Rapidly dehydrate the sections through three changes of 100% ethanol.
-
Clearing and Mounting: a. Clear the slides in two changes of xylene for 5 minutes each. b. Mount with a resinous mounting medium.
Experimental Workflow Diagram
Caption: Picro-Sirius Red Staining Workflow.
Visualization and Interpretation
Stained slides can be visualized using either a standard bright-field microscope or a microscope equipped with polarizing filters.
-
Bright-field Microscopy: Collagen fibers will appear red, while the background will be pale yellow. Nuclei, if counterstained, will be black or dark blue.
-
Polarized Light Microscopy: This is the preferred method for specific collagen visualization and differentiation. Collagen fibers will be brightly birefringent against a dark background. Thicker Type I collagen fibers typically exhibit yellow to orange-red birefringence, while thinner Type III (reticular) fibers appear green. It is important to note that fiber orientation relative to the polarization angle can also influence the observed color and intensity.
Applications in Research and Drug Development
-
Fibrosis Assessment: PSR staining is widely used to quantify the extent of fibrosis in various organs, including the liver, kidney, heart, and lung, in response to disease or therapeutic intervention.
-
Wound Healing Studies: The technique allows for the evaluation of collagen deposition and remodeling during the wound healing process.
-
Tendon and Ligament Research: It is employed to assess the organization and integrity of collagen fibers in connective tissues.
-
Cancer Research: PSR staining can be used to visualize the desmoplastic stroma surrounding tumors, which plays a crucial role in tumor progression and metastasis.
-
Biomaterial and Tissue Engineering: The method helps in evaluating the integration and collagen deposition around implanted biomaterials.
References
Preparation of a Stable Picro-Sirius Red Working Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picro-Sirius Red (PSR) staining is a robust and widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. The method's specificity arises from the interaction between the elongated, anionic dye Sirius Red F3B (Direct Red 80) and the basic amino acid residues of collagen, a process enhanced by the acidic environment provided by picric acid.[1][2] When viewed under polarized light, PSR-stained collagen exhibits a characteristic birefringence, allowing for the differentiation of collagen types based on fiber thickness and packing density.[3][4][5] This application note provides a detailed protocol for the preparation of a stable Picro-Sirius Red working solution, ensuring consistent and reliable staining results for research, diagnostics, and drug development applications.
Principle of Staining
The Picro-Sirius Red staining mechanism relies on the synergistic action of two key components:
-
Sirius Red F3B: A linear polyazo dye with multiple sulfonic acid groups. These anionic groups form strong electrostatic bonds with the cationic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant in collagen molecules.
-
Picric Acid: A saturated solution of picric acid provides the low pH environment necessary to protonate the basic groups on collagen, thereby enhancing their affinity for the anionic Sirius Red dye. The picric acid also helps to prevent non-specific staining of other tissue components.
The parallel alignment of the elongated Sirius Red molecules along the axis of the collagen fibrils is crucial for the enhanced birefringence observed under polarized light microscopy.
Preparation of Picro-Sirius Red Working Solution
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Catalog Number (Example) |
| Sirius Red F3B (this compound) | Certified | Sigma-Aldrich | 365548 |
| Picric Acid, Saturated Aqueous Solution (1.2% - 1.3%) | ACS Reagent | Sigma-Aldrich | P6744 |
| Distilled or Deionized Water | N/A | N/A | N/A |
| 0.2 µm Filter | N/A | Millipore | SLGP033RS |
| Glass bottle, amber or opaque | N/A | N/A | N/A |
| Magnetic stirrer and stir bar | N/A | N/A | N/A |
Solution Formulations
Two common formulations for the Picro-Sirius Red working solution are presented below. The choice of formulation may depend on specific laboratory preferences and applications.
| Formulation | Sirius Red F3B (this compound) | Saturated Picric Acid Solution | Notes |
| Standard (0.1% w/v) | 0.1 g | 100 mL | Most commonly cited formulation. |
| Alternative (0.5 g/500 mL) | 0.5 g | 500 mL | A scaled-up version of the standard formulation. |
Preparation Protocol
-
Weighing: Accurately weigh the desired amount of Sirius Red F3B powder.
-
Dissolving: Add the Sirius Red F3B powder to the corresponding volume of saturated picric acid solution in a glass beaker containing a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the dye is completely dissolved. This may take several minutes. Some protocols suggest letting the solution stand overnight to ensure complete dissolution.
-
Filtering: Filter the solution through a 0.2 µm filter to remove any undissolved particles or precipitates.
-
Storage: Transfer the filtered solution to a tightly sealed amber or opaque glass bottle to protect it from light.
Stability and Storage
Properly prepared and stored Picro-Sirius Red working solution is highly stable.
| Parameter | Condition |
| Storage Temperature | 15-25°C (Room Temperature) |
| Shelf Life | 2-3 years or even longer |
| Container | Tightly closed original or amber/opaque glass package |
| Precautions | Do not freeze and avoid exposure to direct sunlight |
Experimental Protocol: Picro-Sirius Red Staining of Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization based on tissue type and fixation method.
Reagents
-
Picro-Sirius Red Working Solution
-
Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)
-
Acidified Water (0.5% Acetic Acid in distilled water)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Resinous mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain with Weigert's Iron Hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red working solution for 60 minutes at room temperature. Near-equilibrium staining is achieved at this time, and longer incubation does not significantly increase staining intensity.
-
-
Rinsing and Dehydration:
-
Rinse slides in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Visualization and Interpretation
| Microscopy | Feature | Appearance |
| Light Microscopy | Collagen | Red |
| Muscle Fibers | Yellow | |
| Cytoplasm | Yellow | |
| Polarized Light Microscopy | Type I Collagen (Thick fibers) | Yellow-Orange Birefringence |
| Type III Collagen (Thin fibers) | Green Birefringence |
It is important to note that while differences in birefringence color are often attributed to different collagen types, factors such as fiber orientation, thickness, and packing can also influence the observed colors.
Diagrams
Caption: Workflow for preparing a stable Picro-Sirius Red working solution.
Caption: Logical relationship of Picro-Sirius Red components and tissue targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picro Sirius Red Solution | Collagen/ Connective tissue Stain | Hello Bio [hellobio.com]
Application Notes: Quantification of Collagen Fibrosis using Sirius Red Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity to the extracellular matrix (ECM) of connective tissues.[1] Pathological accumulation of collagen is a hallmark of fibrosis, a condition characterized by excessive scarring and tissue hardening that can lead to organ failure.[2] The accurate quantification of collagen deposition is therefore crucial for understanding the pathogenesis of fibrotic diseases and for evaluating the efficacy of anti-fibrotic therapies in preclinical and clinical research.
Sirius Red staining is a highly specific and sensitive method for the visualization and quantification of collagen fibers in tissue sections and cell cultures.[3][4] The elongated, anionic dye molecules of Sirius Red align with the parallel polypeptide chains of the collagen triple helix, enhancing its natural birefringence under polarized light.[1] This property allows for the differentiation of collagen types based on fiber thickness and orientation, with thicker, more densely packed type I collagen fibers appearing yellow-orange or red, and thinner, less organized type III collagen fibers appearing green.
When combined with Fast Green, which stains non-collagenous proteins, the Sirius Red/Fast Green technique provides a robust method for the differential quantification of collagen and total protein content. Quantification can be achieved through two primary methods: dye elution followed by spectrophotometry, or digital image analysis of stained tissue sections to determine the Collagen Proportional Area (CPA). Studies have shown that Sirius Red staining is more accurate and reliable for quantifying collagen compared to other histological stains like Masson's trichrome.
Principle of the Assay
The Sirius Red assay is based on the specific binding of the sulfonic acid groups of the Sirius Red dye to the basic amino acid residues of collagen molecules. The assay can be performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections or on cultured cells. For quantitative analysis, the bound dye is eluted from the stained samples and the absorbance is measured spectrophotometrically. Alternatively, stained tissue sections can be imaged, and the percentage of the tissue area occupied by collagen can be calculated using image analysis software.
Key Applications
-
Fibrosis Research: Assess the degree of collagen deposition in various organs, including the liver, lung, kidney, and heart, in response to injury or disease.
-
Drug Development: Evaluate the efficacy of anti-fibrotic compounds by quantifying changes in collagen content in preclinical models.
-
Tissue Engineering: Analyze the collagen composition and organization of engineered tissues and biomaterials.
-
Cancer Research: Investigate the tumor microenvironment and the role of the extracellular matrix in tumor progression.
Experimental Protocols
Protocol 1: Sirius Red/Fast Green Staining of FFPE Tissue Sections
This protocol describes the staining of formalin-fixed, paraffin-embedded tissue sections to visualize and quantify collagen and non-collagenous proteins.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
Fast Green Solution (0.04% Fast Green FCF)
-
Acetic acid solution (0.5%)
-
Dye Elution Buffer (e.g., 0.1 M NaOH or a mixture of methanol and 0.1 M NaOH)
-
Staining jars
-
Microscope
-
Spectrophotometer or plate reader
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Staining:
-
Incubate slides in Fast Green Solution for 15 minutes.
-
Rinse briefly with distilled water.
-
Incubate slides in Picrosirius Red Solution for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides briefly in two changes of 0.5% acetic acid solution.
-
Wash with distilled water.
-
-
Dehydration and Mounting (for microscopic observation):
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a compatible mounting medium.
-
-
Dye Elution (for spectrophotometric quantification):
-
After the washing step, air dry the slides.
-
Place each slide in a tube containing a defined volume of Dye Elution Buffer.
-
Agitate gently until the dye is completely eluted from the tissue section.
-
-
Quantification:
-
Transfer the eluate to a cuvette or a 96-well plate.
-
Read the absorbance at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a spectrophotometer or plate reader.
-
Protocol 2: Sirius Red Staining of Adherent Cell Cultures
This protocol is suitable for quantifying collagen production in adherent cell cultures grown in multi-well plates.
Materials:
-
Adherent cell cultures in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Picrosirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
0.01 M HCl
-
Dye Elution Buffer (e.g., 0.1 M NaOH)
-
Plate reader
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Remove the culture medium and wash the wells twice with PBS.
-
Fix the cells with the chosen fixative for 30 minutes at room temperature.
-
Wash the wells three times with distilled water.
-
-
Staining:
-
Add Picrosirius Red Solution to each well, ensuring the cell layer is completely covered.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Remove the staining solution and wash the wells five times with 0.01 M HCl to remove unbound dye.
-
-
Dye Elution:
-
Add a defined volume of Dye Elution Buffer to each well.
-
Incubate on a shaker for 30 minutes to elute the bound dye.
-
-
Quantification:
-
Transfer the eluate to a new 96-well plate.
-
Read the absorbance at 540 nm using a plate reader.
-
Data Presentation
Quantitative data from Sirius Red staining should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Spectrophotometric Quantification of Collagen and Non-Collagenous Proteins in Tissue Sections
| Sample ID | Treatment Group | Absorbance at 540 nm (Sirius Red) | Absorbance at 605 nm (Fast Green) | Collagen Content (µ g/sample ) | Non-Collagenous Protein (µ g/sample ) | Collagen/Total Protein Ratio |
| 1 | Control | 0.452 | 0.891 | 12.0 | 436.8 | 0.027 |
| 2 | Control | 0.438 | 0.875 | 11.6 | 428.9 | 0.027 |
| 3 | Treatment A | 0.215 | 0.882 | 5.7 | 432.4 | 0.013 |
| 4 | Treatment A | 0.223 | 0.890 | 5.9 | 436.3 | 0.013 |
| 5 | Treatment B | 0.678 | 0.865 | 17.9 | 424.0 | 0.042 |
| 6 | Treatment B | 0.691 | 0.871 | 18.3 | 427.0 | 0.043 |
Note: Calculations for protein amounts can be performed using established extinction coefficients or a standard curve.
Table 2: Image Analysis of Collagen Proportional Area (CPA) in Tissue Sections
| Sample ID | Treatment Group | Total Tissue Area (mm²) | Collagen Positive Area (mm²) | Collagen Proportional Area (%) |
| 1 | Control | 5.2 | 0.26 | 5.0 |
| 2 | Control | 5.5 | 0.29 | 5.3 |
| 3 | Treatment A | 5.1 | 0.13 | 2.5 |
| 4 | Treatment A | 5.3 | 0.14 | 2.6 |
| 5 | Treatment B | 5.4 | 0.54 | 10.0 |
| 6 | Treatment B | 5.6 | 0.58 | 10.4 |
Visualizations
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Detecting Amyloid Deposits with Direct Red 80
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
Direct Red 80, also known as Sirius Red, is a polyazo dye increasingly utilized in histopathology for the detection and quantification of amyloid deposits.[1][2] Traditionally, Congo Red has been the benchmark for amyloid staining; however, this compound offers a reliable and robust alternative.[1][3] The primary advantage of this compound lies in its intense red staining of amyloid plaques under bright-field microscopy and the subsequent induction of a distinct apple-green birefringence when viewed under polarized light, a confirmatory characteristic of amyloid.[1]
The staining mechanism of this compound is attributed to its large, planar molecular structure and the presence of sulfonic acid groups. In an alkaline environment, the dye molecules align themselves parallel to the long axis of the β-pleated sheet structure characteristic of amyloid fibrils. This highly ordered intercalation, often described as a "pseudocrystal," is responsible for the intense color and the characteristic birefringence. The alkaline conditions of the staining protocol enhance the binding of the anionic dye to the amyloid protein while minimizing non-specific background staining.
These application notes provide a detailed protocol for the staining of amyloid deposits in tissue sections using this compound, based on Llewellyn's alkaline method, along with guidelines for quantification and troubleshooting.
Comparative Analysis of Amyloid Staining Dyes
While a direct quantitative comparison in the literature is limited due to variability in experimental conditions, the following table summarizes the key characteristics of this compound in comparison to the traditional Congo Red stain.
| Feature | This compound (Sirius Red) | Congo Red |
| Staining Color (Bright-field) | Vibrant Red | Pink to Red |
| Birefringence (Polarized Light) | Strong apple-green | Apple-green |
| Sensitivity | Considered reliable and sensitive | Gold standard, but can be less sensitive for minimal deposits |
| Specificity | High for amyloid under alkaline conditions | Can have non-specific binding to other fibrous tissues |
| Protocol Complexity | Relatively straightforward | Can be prone to variability and over-differentiation |
| Safety Profile | Does not release benzidine upon degradation, considered safer | No major safety concerns reported in standard use. |
| Fluorescence | Lacks ultraviolet fluorescence | Can exhibit weak fluorescence. |
Experimental Protocol: Alkaline this compound Staining for Amyloid
This protocol is adapted from Llewellyn's method for staining amyloid in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
This compound (Sirius Red F3B, C.I. 35780)
-
Distilled water
-
Ethanol (100% and 95%)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Xylene
-
Progressive alum hematoxylin (e.g., Mayer's)
-
Resinous mounting medium
-
Positive control tissue sections (known to contain amyloid deposits)
-
Coplin jars or staining dishes
-
Microscope slides
-
Coverslips
-
Light microscope with polarizing filters
Solution Preparation
-
1% Sodium Hydroxide Solution: Dissolve 1 g of NaOH in 100 mL of distilled water.
-
20% Sodium Chloride Solution: Dissolve 20 g of NaCl in 100 mL of distilled water.
-
Alkaline this compound Staining Solution:
-
Dissolve 0.1 g of this compound in 50 mL of distilled water.
-
Add 50 mL of ethanol and mix well.
-
Add 1 mL of 1% sodium hydroxide solution.
-
While swirling the solution with strong backlighting, add drops of 20% sodium chloride solution until a fine haze is observed (approximately 2 mL). Do not add more than 4 mL to avoid excessive precipitation.
-
This solution is stable for several months. However, if staining requires more than 2 hours to be adequate, prepare a fresh solution.
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate sections through 95% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
-
Nuclear Counterstaining (Optional but Recommended):
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water until the water runs clear.
-
-
This compound Staining:
-
Rinse slides in ethanol.
-
Place slides into the alkaline this compound staining solution for 1-2 hours.
-
-
Washing and Dehydration:
-
Rinse well with tap water.
-
Dehydrate the sections through two changes of absolute ethanol for 2 minutes each.
-
-
Clearing and Mounting:
-
Clear with two changes of xylene for 3 minutes each.
-
Mount with a resinous medium.
-
Expected Results
-
Bright-field Microscopy:
-
Amyloid deposits: Red
-
Nuclei (if counterstained): Blue
-
Background: Colorless
-
-
Polarized Light Microscopy:
-
Amyloid deposits: Deep green birefringence
-
Diagrams
Caption: Experimental workflow for this compound staining of amyloid deposits.
Caption: Mechanism of this compound staining and birefringence in amyloid fibrils.
Quantitative Analysis
Quantitative analysis of amyloid burden from this compound stained sections is typically performed using digital image analysis software (e.g., ImageJ/Fiji). The general workflow involves:
-
Image Acquisition: Capture high-resolution images of the stained tissue sections under consistent lighting conditions.
-
Image Pre-processing: Convert images to a suitable format (e.g., 8-bit grayscale) and apply a threshold to distinguish the stained amyloid plaques from the background.
-
Measurement: Utilize the software to calculate the total area of the tissue section and the area occupied by the stained amyloid deposits.
-
Data Expression: The amyloid burden is typically expressed as a percentage of the total tissue area that is stained positive for amyloid.
| Parameter | Description | Software Tools |
| Amyloid Load (%) | (Area of Amyloid Staining / Total Tissue Area) x 100 | ImageJ, CellProfiler |
| Plaque Number | Count of individual amyloid plaques per unit area. | ImageJ (Particle Analysis) |
| Plaque Size | Average area of individual amyloid plaques. | ImageJ (Particle Analysis) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Staining solution is old or depleted.- Insufficient staining time.- Tissue fixation issues. | - Prepare fresh staining solution.- Increase the staining incubation time.- Ensure proper tissue fixation and processing. |
| High Background Staining | - Inadequate rinsing.- Staining solution pH is not sufficiently alkaline.- Non-specific binding to other fibrous tissues. | - Ensure thorough rinsing after staining.- Verify the pH of the alkaline staining solution.- Use a well-characterized positive control to differentiate from non-specific staining. |
| Inconsistent Staining | - Uneven tissue section thickness.- Incomplete deparaffinization. | - Ensure consistent section thickness (typically 5-10 µm).- Extend the time in xylene to ensure complete paraffin removal. |
| No or Weak Birefringence | - Amyloid deposits are minimal.- Microscope polarizers are not correctly aligned.- Mounting medium is not ideal. | - Use a known positive control to confirm staining efficacy.- Check and align the polarizing filters on the microscope.- Use a high-quality resinous mounting medium. |
References
Application Notes and Protocols: Direct Red 80 Staining for Cardiac Muscle Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B, is a highly specific polyazo dye used for the visualization and quantification of collagen fibers in histological sections.[1] Its application is particularly valuable in the analysis of cardiac muscle tissue, where the assessment of fibrosis is crucial for understanding the pathophysiology of various cardiovascular diseases and for evaluating the efficacy of therapeutic interventions. The strong affinity of this compound for collagen, combined with its ability to enhance collagen's natural birefringence under polarized light, makes it a superior method for collagen detection compared to more traditional stains like van Gieson and Masson's trichrome.[2][3]
The principle of the staining lies in the interaction between the elongated, planar this compound molecules and the helical structure of collagen. The dye molecules align themselves parallel to the long axis of the collagen fibers, a phenomenon that significantly increases the birefringence of the fibers.[4] When viewed with a polarizing microscope, this enhanced birefringence allows for the differentiation of collagen types based on the thickness and arrangement of the fibers. Thicker, more mature type I collagen fibers typically appear yellow to orange, while thinner, less organized type III collagen fibers appear green.[5]
Applications in Cardiac Tissue Analysis
-
Quantification of Myocardial Fibrosis: this compound staining is extensively used to quantify the extent of collagen deposition in the heart muscle, a hallmark of cardiac fibrosis. This is critical in studying conditions such as myocardial infarction, hypertension-induced cardiac remodeling, and heart failure.
-
Assessment of Cardiac Remodeling: The staining helps in visualizing the structural changes in the extracellular matrix of the heart during disease progression and in response to treatment.
-
Evaluation of Anti-fibrotic Therapies: In preclinical and clinical research, this compound staining serves as a key histological endpoint to assess the effectiveness of drugs aimed at reducing or reversing cardiac fibrosis.
-
Differential Analysis of Collagen Types: Using polarized light microscopy, researchers can qualitatively and semi-quantitatively assess the relative abundance of different collagen types, providing insights into the stage and nature of the fibrotic process.
Quantitative Data Presentation
The quantification of collagen from this compound stained cardiac tissue sections is typically performed using digital image analysis. The following table summarizes common parameters and methodologies for quantitative assessment.
| Parameter | Method | Typical Software | Description |
| Collagen Volume Fraction (%) | Color Thresholding (Brightfield) | ImageJ / FIJI | The percentage of the total tissue area that is positively stained for collagen (red) is calculated based on user-defined color thresholds. |
| Collagen Fiber Density | Image Binarization and Particle Analysis | ImageJ / FIJI, QuPath | After thresholding, the number of distinct collagen fibers per unit area is counted. |
| Collagen Fiber Thickness | Birefringence Analysis (Polarized Light) | Specialized plugins/macros in ImageJ | The color of the birefringent signal (green for thin, yellow/orange for thick) is used to estimate the relative thickness and maturity of collagen fibers. |
| Collagen Area Fraction (%) | Automated Image Analysis | Custom Macros (e.g., in ImageJ) | Automated scripts can be developed for high-throughput, objective quantification of collagen area, minimizing user bias. |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Cardiac Tissue
This is the most common and well-established protocol for this compound staining.
Materials:
-
This compound (C.I. 35780)
-
Picric acid, saturated aqueous solution (approx. 1.2%)
-
Weigert's Iron Hematoxylin
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Prepare the staining solution: 0.1% this compound in saturated aqueous picric acid.
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount coverslips using a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Muscle and cytoplasm: Yellow
-
Nuclei: Black (if counterstained)
Protocol 2: this compound Staining for Frozen Cardiac Tissue
This protocol is adapted for cryosections, which may require modifications to reduce background staining.
Materials:
-
Same as Protocol 1
-
0.01 M HCl
Procedure:
-
Fixation and Pre-treatment:
-
Air-dry frozen sections for 20-30 minutes.
-
To reduce background, immerse sections in xylene for 10 minutes, followed by rehydration through descending concentrations of ethanol (100%, 96%, 80%, 70%) for 10 seconds each.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse in Picro-Sirius Red solution (0.1% this compound in saturated picric acid) for 60 minutes.
-
-
Differentiation and Washing:
-
Rinse in 0.01 M HCl for 2 minutes to remove non-specific staining.
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending concentrations of ethanol.
-
Clear in xylene and mount.
-
Visualization and Analysis
Stained sections can be visualized using either brightfield or polarized light microscopy.
-
Brightfield Microscopy: Provides a clear depiction of collagen in red against a yellow background. This is suitable for basic quantification of total collagen area.
-
Polarized Light Microscopy: Enhances the visualization of collagen fibers by revealing their birefringence. This technique is essential for distinguishing between different collagen types and for a more detailed analysis of the extracellular matrix organization.
-
Confocal and Multiphoton Microscopy: These advanced imaging techniques can also be used to visualize this compound stained collagen, offering high-resolution, three-dimensional imaging capabilities.
Signaling Pathway in Cardiac Fibrosis
The deposition of collagen in the heart, which is visualized by this compound staining, is a complex process regulated by various signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a central mediator of cardiac fibrosis.
Caption: TGF-β signaling pathway leading to cardiac fibrosis.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of cardiac fibrosis using this compound staining.
Caption: Workflow for cardiac fibrosis analysis.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chop.edu [research.chop.edu]
- 5. mmpc.org [mmpc.org]
Application of Sirius Red Staining in Liver Fibrosis Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sirius Red staining is a robust and widely used histochemical technique for the visualization and quantification of collagen fibers in tissue sections, making it an invaluable tool for assessing the severity and progression of liver fibrosis.[1] Its high specificity and sensitivity for collagen, coupled with its compatibility with bright-field and polarized light microscopy, provide a comprehensive method for evaluating the extracellular matrix remodeling that characterizes fibrotic liver disease.[2]
Introduction
Liver fibrosis is the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, in response to chronic liver injury.[3] Accurate assessment of the extent of fibrosis is crucial for diagnosing the stage of liver disease, monitoring its progression, and evaluating the efficacy of anti-fibrotic therapies. Picro-Sirius Red (PSR) staining has emerged as a superior method for this purpose, offering significant advantages over other traditional staining techniques like Masson's trichrome.
Principle of the Assay: The Picro-Sirius Red staining method relies on the specific binding of the elongated, anionic sulfonated azo dye, Sirius Red, to the cationic collagen molecules. The picric acid in the solution provides the acidic environment necessary for this binding and also acts as a counterstain for non-collagenous components, resulting in a yellow background. When viewed under polarized light, the highly ordered collagen fibers stained with Sirius Red exhibit a characteristic birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green. This property allows for the differentiation and quantification of collagen fiber thickness and density.
Key Signaling Pathway in Liver Fibrosis
A central pathway driving liver fibrosis is the activation of hepatic stellate cells (HSCs) by Transforming Growth Factor-beta (TGF-β). Following liver injury, various cell types release TGF-β, which binds to its receptors on HSCs. This initiates a signaling cascade that leads to the transformation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. These activated myofibroblasts are the primary source of the excess collagen that accumulates in the liver during fibrosis.
Experimental Workflow for Sirius Red Staining and Analysis
The overall process for assessing liver fibrosis using Sirius Red staining involves several key stages, from tissue preparation to quantitative image analysis.
References
Direct Red 80 for Staining of Kidney Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B, is a polyazo anionic dye widely utilized in histology for the visualization and quantification of collagen fibers.[1] Its elongated, planar molecular structure allows it to align with the long axis of collagen molecules, enhancing their natural birefringence.[1][2] This property makes the Picro-Sirius Red staining method, which combines this compound with picric acid, a highly specific and sensitive technique for assessing the degree of fibrosis in various tissues, including the kidney.[2][3] In the context of renal pathology, accurate measurement of collagen deposition is crucial for staging the progression of chronic kidney disease (CKD) and evaluating the efficacy of anti-fibrotic therapies. This compound offers a significant advantage over less specific methods like Masson's trichrome, providing more reproducible and quantifiable results. Furthermore, it is considered a safer alternative to other direct dyes as it does not degrade to produce carcinogenic compounds like benzidine.
Principle of Staining
The specificity of this compound for collagen in the Picro-Sirius Red method is a result of the synergistic action of the dye and picric acid. The numerous sulfonic acid groups on the this compound molecule form strong electrostatic bonds with the basic amino acid residues of collagen. The acidic environment created by the picric acid enhances this binding by protonating these basic groups on collagen while simultaneously suppressing the staining of non-collagenous proteins. This precise alignment of dye molecules along the collagen fibrils results in a characteristic red color under brightfield microscopy and an enhanced birefringence when viewed with polarized light, allowing for the differentiation of collagen fiber thickness and maturity. Thicker, more mature Type I collagen fibers typically appear yellow to orange, while thinner Type III collagen fibers appear green under polarized light.
Quantitative Data Summary
Quantitative analysis of this compound stained kidney sections is most commonly performed using digital image analysis. The following tables summarize key parameters and solutions used in the staining protocol.
| Parameter | Value/Range | Purpose |
| Staining Solution | ||
| This compound (Sirius Red F3B) | 0.1% (w/v) or 0.5 g in 500 ml | Primary stain for collagen fibers. |
| Saturated Aqueous Picric Acid | Solvent for this compound | Enhances specificity for collagen and provides a yellow background counterstain. |
| Washing Solution | ||
| Acidified Water (0.5% Acetic Acid) | 0.5 ml Glacial Acetic Acid in 100 ml Distilled Water | Removes non-specific staining and prevents the loss of bound dye. |
| Incubation Time | ||
| Picro-Sirius Red Staining | 60 minutes | Allows for optimal binding of the dye to collagen fibers. |
| Microscopy | ||
| Birefringence Colors (Polarized Light) | Type I Collagen: Yellow-OrangeType III Collagen: Green | Semi-quantitative assessment of collagen type and maturity. |
| Quantification | ||
| Collagen Proportionate Area (CPA) | % of total tissue area | A common metric for quantifying the extent of fibrosis from digital images of stained sections. |
| Reagent/Solution | Preparation | Stability |
| Picro-Sirius Red Solution | Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid. | Stable for years at room temperature. |
| Acidified Water (0.5%) | Add 0.5 ml of glacial acetic acid to 100 ml of distilled water. | Stable. |
| Weigert's Hematoxylin | (Optional for nuclear counterstaining) Commercially available or prepared from standard protocols. | Varies by preparation. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Kidney Sections
This protocol is a standard method for the visualization and quantification of collagen fibers in kidney tissue.
Materials:
-
Paraffin-embedded kidney tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled water
-
Picro-Sirius Red Solution (0.1% this compound in saturated aqueous picric acid)
-
Acidified Water (0.5% acetic acid)
-
Weigert's Hematoxylin (optional)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
-
Rinse in running tap water.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Incubate sections in Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes to "blue" the nuclei.
-
-
Picro-Sirius Red Staining:
-
Incubate sections in Picro-Sirius Red Solution for 60 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of acidified water (0.5% acetic acid). This is a critical step to remove background staining without eluting the dye from collagen fibers.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through three changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
Brightfield Microscopy: Collagen fibers will appear red, the background (cytoplasm, etc.) will be yellow, and nuclei (if counterstained) will be blue/black.
-
Polarized Light Microscopy: Collagen fibers will exhibit bright birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
Visualizations
References
Application Notes: Combining Sirius Red Staining with Immunohistochemistry
Introduction
The combination of Sirius Red staining with immunohistochemistry (IHC) offers a powerful methodology for simultaneously visualizing collagen fibers and localizing specific proteins within a single tissue section. This dual-staining technique is particularly valuable in fibrosis research, where it enables the correlation of collagen deposition with the expression of cellular markers, growth factors, or extracellular matrix (ECM) components. Sirius Red, a strong anionic dye, selectively binds to the axis of collagen molecules, enhancing their natural birefringence under polarized light for quantitative analysis. IHC, on the other hand, utilizes specific antibodies to detect the presence and location of target antigens. By integrating these two techniques, researchers can gain deeper insights into the cellular and molecular mechanisms driving tissue remodeling and disease progression.
Principle of the Combined Technique
The successful combination of Sirius Red and IHC relies on the sequential application of both staining protocols. Typically, the IHC procedure is performed first to label the protein of interest, followed by the Sirius Red staining to visualize collagen. The order is crucial to prevent the acidic nature of the Picro-Sirius Red solution from interfering with the antigen-antibody binding or damaging the epitope. The chromogen used in the IHC step should be chosen carefully to provide a distinct color that contrasts well with the red of the Sirius Red stain. For instance, a brown chromogen like 3,3'-Diaminobenzidine (DAB) or a blue/green chromogen is often preferred.
Applications in Research and Drug Development
This combined staining approach is widely applicable in various research areas:
-
Fibrosis Research: To study the progression of fibrosis in organs such as the liver, kidney, lung, and heart by co-localizing fibrotic markers (e.g., alpha-smooth muscle actin, α-SMA) with collagen deposition.
-
Cancer Biology: To investigate the tumor microenvironment, where collagen remodeling plays a critical role in tumor growth, invasion, and metastasis.
-
Wound Healing: To assess the dynamics of collagen synthesis and cellular activity during the different phases of tissue repair.
-
Biomaterial Assessment: To evaluate the host tissue response to implanted biomaterials, including the extent of fibrosis and inflammation.
Advantages of the Combined Staining
-
Contextual Information: Provides spatial context by revealing the relationship between specific cell types or proteins and the surrounding collagenous matrix.
-
Multiplexing: Allows for the simultaneous analysis of multiple parameters (protein expression and collagen deposition) in a single tissue section, conserving precious samples.
-
Enhanced Data Correlation: Facilitates a more direct correlation between cellular events and matrix remodeling.
Experimental Protocols
I. Combined Immunohistochemistry (IHC) and Sirius Red Staining Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tissues and target antigens.
A. Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target protein)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid)
-
Acidified water (0.5% acetic acid)
-
Mayer's hematoxylin (optional, for nuclear counterstaining)
-
Mounting medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution and incubating at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Apply blocking buffer and incubate for 30-60 minutes.
-
Incubate with the primary antibody at the optimized dilution and time (see Table 1).
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Rinse with PBS.
-
Develop the signal with the chromogen substrate until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Sirius Red Staining:
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Rinse with two changes of acidified water.
-
Dehydrate rapidly through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
II. Quantification and Analysis
-
IHC Quantification: The IHC signal can be quantified using image analysis software to measure the percentage of positive area or the staining intensity.
-
Sirius Red Quantification: Collagen deposition can be quantified by measuring the stained area under bright-field microscopy or by analyzing the birefringence of collagen fibers under polarized light.
Quantitative Data
Table 1: Example Antibody Dilutions and Incubation Times for Combined Staining
| Target Protein | Primary Antibody | Dilution | Incubation Time/Temp | Tissue Type |
| α-SMA | Mouse anti-α-SMA | 1:200 - 1:500 | 1 hour at RT or overnight at 4°C | Liver, Kidney |
| Collagen I | Rabbit anti-Collagen I | 1:100 - 1:400 | 1 hour at RT | Skin, Lung |
| TGF-β1 | Goat anti-TGF-β1 | 1:50 - 1:200 | Overnight at 4°C | Heart |
| CD45 | Rat anti-CD45 | 1:100 - 1:300 | 1 hour at RT | Spleen |
Note: These are starting recommendations. Optimal conditions should be determined for each specific antibody and tissue.
Visualizations
Caption: Workflow for combined IHC and Sirius Red staining.
Caption: Simplified signaling pathway in tissue fibrosis.
Application Notes and Protocols for Automated Image Analysis of Picro-Sirius Red Stained Slides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis, the excessive deposition of extracellular matrix components, particularly collagen, is a pathological hallmark of numerous chronic diseases affecting various organs. The accurate quantification of collagen is paramount for understanding disease progression, evaluating the efficacy of novel therapeutics, and for preclinical and clinical research. Picro-Sirius Red (PSR) staining, when combined with polarized light microscopy, has become a gold standard for the specific visualization and quantification of collagen fibers in tissue sections.[1][2] The elongated molecules of the Sirius Red dye align with the long axis of collagen fibers, significantly enhancing their natural birefringence, which allows for their differentiation from other tissue components.[1][2]
Under polarized light, thicker, more densely packed collagen I fibers typically appear red to orange, while thinner, less organized collagen III fibers appear green to yellow. This property enables a more detailed analysis of collagen maturity and organization. The advent of digital pathology and automated image analysis software has revolutionized the quantification of PSR-stained slides, offering objective, reproducible, and high-throughput data extraction.
These application notes provide a comprehensive, step-by-step workflow for the preparation, staining, imaging, and automated analysis of PSR-stained tissue sections. Detailed protocols, data presentation guidelines, and representations of key fibrotic signaling pathways are included to facilitate robust and reliable fibrosis quantification in a research setting.
Experimental Protocols
Picro-Sirius Red Staining Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated Picric Acid)
-
Acidified water (0.5% acetic acid in water)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in running tap water, followed by distilled water.
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature. This ensures saturation of the dye binding to collagen.
-
-
Washing and Dehydration:
-
Rinse slides in two changes of acidified water.
-
Dehydrate the sections through graded ethanol series: 70%, 95%, and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount the coverslip using a permanent mounting medium.
-
Allow slides to dry completely before imaging.
-
Automated Image Analysis Workflow
This workflow is designed for use with open-source software such as ImageJ or FIJI.
1. Image Acquisition:
-
Microscopy: Use a bright-field microscope equipped with polarizers. For optimal results, a rotating stage can be beneficial to assess fiber orientation.
-
Imaging: Capture high-resolution images of the stained sections under both bright-field and polarized light. Ensure consistent illumination and camera settings across all samples to be compared.
2. Image Pre-processing:
-
Color Deconvolution: For bright-field images, use color deconvolution plugins to separate the red stain from the background.
-
Background Subtraction: For polarized images, apply a background subtraction algorithm to enhance the signal-to-noise ratio.
3. Image Segmentation and Thresholding:
-
Thresholding: Apply a global or adaptive threshold to the pre-processed images to create a binary mask that separates the stained collagen fibers from the unstained tissue. For polarized images, color-based thresholding can be used to segment different fiber types (e.g., red/orange for thick fibers, green/yellow for thin fibers).
-
Region of Interest (ROI) Selection: Manually or automatically define the tissue area to be analyzed, excluding any artifacts or empty spaces.
4. Quantitative Analysis:
-
Measure Area Fraction: Calculate the percentage of the total tissue area that is positively stained for collagen. This is a primary metric for fibrosis severity.
-
Fiber Analysis: Utilize plugins like CT-FIRE or other fiber analysis tools to quantify fiber length, width, density, and orientation.
5. Data Export and Statistical Analysis:
-
Export the quantitative data into a spreadsheet format.
-
Perform statistical analysis to compare different experimental groups.
Data Presentation
Quantitative data from the automated image analysis should be summarized in a clear and structured format to facilitate comparison between different experimental groups.
Table 1: Quantification of Total Collagen Deposition
| Group | Sample ID | Total Tissue Area (µm²) | Collagen Positive Area (µm²) | Collagen Area Fraction (%) |
| Control | C1 | 1,500,000 | 75,000 | 5.0 |
| Control | C2 | 1,450,000 | 72,500 | 5.0 |
| Control | C3 | 1,550,000 | 85,250 | 5.5 |
| Control Avg. | 1,500,000 | 77,583 | 5.2 | |
| Treatment A | T1 | 1,600,000 | 240,000 | 15.0 |
| Treatment A | T2 | 1,580,000 | 252,800 | 16.0 |
| Treatment A | T3 | 1,620,000 | 226,800 | 14.0 |
| Treatment A Avg. | 1,600,000 | 239,867 | 15.0 | |
| Treatment B | T4 | 1,530,000 | 122,400 | 8.0 |
| Treatment B | T5 | 1,570,000 | 133,450 | 8.5 |
| Treatment B | T6 | 1,550,000 | 124,000 | 8.0 |
| Treatment B Avg. | 1,550,000 | 126,617 | 8.2 |
Table 2: Analysis of Collagen Fiber Characteristics (Polarized Light)
| Group | Sample ID | Red/Orange Fiber Area (%) | Green/Yellow Fiber Area (%) | Average Fiber Length (µm) | Average Fiber Width (µm) |
| Control | C1 | 2.0 | 3.0 | 50 | 1.5 |
| Control | C2 | 2.1 | 2.9 | 52 | 1.4 |
| Control | C3 | 2.2 | 3.3 | 49 | 1.6 |
| Control Avg. | 2.1 | 3.1 | 50.3 | 1.5 | |
| Treatment A | T1 | 10.0 | 5.0 | 85 | 3.2 |
| Treatment A | T2 | 11.2 | 4.8 | 88 | 3.5 |
| Treatment A | T3 | 9.5 | 4.5 | 82 | 3.1 |
| Treatment A Avg. | 10.2 | 4.8 | 85.0 | 3.3 | |
| Treatment B | T4 | 4.5 | 3.5 | 65 | 2.0 |
| Treatment B | T5 | 4.8 | 3.7 | 68 | 2.2 |
| Treatment B | T6 | 4.6 | 3.4 | 63 | 2.1 |
| Treatment B Avg. | 4.6 | 3.5 | 65.3 | 2.1 |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Direct Red 80 as a Counterstain in Histological Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 80, also known as Sirius Red F3B (C.I. 35780), is a polyazo anionic dye widely utilized in histology, primarily as a key component of the Picro-Sirius Red (PSR) staining method.[1] Its principal application is the visualization and quantification of collagen fibers in tissue sections.[2] The elongated, planar molecular structure of this compound allows it to align with the long axis of collagen fibers, a process facilitated by the picric acid in the staining solution.[1] This alignment enhances the natural birefringence of collagen, making it an invaluable tool for assessing fibrosis and changes in the extracellular matrix under polarized light microscopy.[2] Additionally, this compound can be used in an alkaline solution to detect amyloid deposits, where it binds to the β-pleated sheet structure of amyloid fibrils. A significant advantage of this compound is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.
Principle of the Method
The staining mechanism of this compound relies on the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen. In the Picro-Sirius Red method, the strong acidity of picric acid suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When bound to collagen fibers, the parallel alignment of this compound molecules creates a "pseudocrystal" structure that significantly increases the birefringence of the collagen fibers. When viewed with a standard light microscope, collagen appears red. Under polarized light, these fibers exhibit a bright birefringence, with colors ranging from green-yellow for thinner type III collagen fibers to orange-red for thicker type I collagen fibers. This property allows for the semi-quantitative assessment of different collagen types.
Data Presentation
Table 1: Picro-Sirius Red Staining Solution Preparation
| Reagent | Quantity | Source |
| Sirius Red F3B (this compound) | 0.5 g | |
| Saturated Aqueous Solution of Picric Acid | 500 ml |
Note: The solution is stable for at least 3 years and can be reused.
Table 2: Alkaline Staining Solution for Amyloid
| Reagent | Quantity | Source |
| This compound | 0.1 g | |
| 0.2% Potassium Hydroxide | 100 ml |
Table 3: Expected Results of Picro-Sirius Red Staining
| Tissue Component | Bright-Field Microscopy | Polarized Light Microscopy | Source |
| Collagen | Red | Birefringent (yellow, orange, or green) | |
| Muscle Fibers | Yellow | Non-birefringent | |
| Cytoplasm | Yellow | Non-birefringent | |
| Nuclei (if stained) | Black/Blue | Non-birefringent |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Sections
This method is widely used for the visualization and quantification of collagen fibers in various tissues.
Reagents:
-
Picro-Sirius Red Solution (see Table 1)
-
Acidified Water (0.5% Glacial Acetic Acid in distilled water)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Ethanol (100% and 95%)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinize tissue sections and rehydrate to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes and wash in running tap water for 10 minutes.
-
Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This allows for near-equilibrium staining.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous medium.
Protocol 2: Alkaline Staining for Amyloid Deposits
This protocol is designed for the specific detection of amyloid deposits in tissue sections.
Reagents:
-
Alkaline Sirius Red Solution (see Table 2)
-
Mayer's Hemalum (for nuclear counterstaining)
-
Ethanol (absolute)
-
Xylene or xylene substitute
Procedure:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
Stain in the alkaline Sirius Red solution for 20-25 minutes.
-
Rinse well in tap water.
-
Counterstain with Mayer's hemalum for 5 minutes.
-
"Blue" the sections in running tap water for 10 minutes.
-
Dehydrate rapidly in absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining.
Caption: Molecular interaction of this compound with collagen.
References
Troubleshooting & Optimization
How to reduce background staining in Picro-Sirius Red.
Welcome to the Picro-Sirius Red (PSR) Staining Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during PSR staining, with a specific focus on reducing background staining to enhance the specific detection of collagen fibers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining in Picro-Sirius Red?
High background staining, characterized by a generalized red or yellowish hue across the entire tissue section that obscures the specific staining of collagen fibers, is a frequent challenge. The primary causes include:
-
Inadequate Rinsing: Insufficient washing after the Picro-Sirius Red incubation fails to remove unbound dye from non-collagenous components.[1][2]
-
Incorrect pH of Staining Solution: The acidic nature of the PSR solution (ideally pH 1-3) is critical for its specificity to collagen. An incorrect pH can lead to non-specific binding of the dye to other tissue elements.[2][3][4]
-
Suboptimal Fixation: Improper or incomplete tissue fixation can result in poor tissue morphology and non-specific dye binding.
-
Tissue Sections Drying Out: Allowing tissue sections to dry at any stage of the staining process can cause the deposition of non-specific stain.
-
Old or Contaminated Reagents: Using a Picro-Sirius Red solution that is old, contaminated, or improperly prepared can lead to poor staining quality and high background.
Q2: My entire tissue section is red, not just the collagen fibers. How can I fix this?
This issue, often referred to as "overstaining," is typically due to inadequate removal of non-specifically bound dye. To resolve this, optimize the washing step after staining. A rinse with an acidified water solution (e.g., 0.5% acetic acid) is crucial for differentiating the collagen staining by removing the dye from other tissue components. You may need to prolong this rinse or increase the number of changes to effectively reduce the background.
Q3: Can the type of fixative used affect background staining?
Yes, the choice of fixative and the fixation time can significantly impact PSR staining.
-
Formalin: 10% neutral buffered formalin is a commonly recommended fixative, with a typical fixation time of at least 24 hours. Inadequate fixation can lead to non-specific dye binding.
-
Bouin's Solution: While also used, the picric acid in Bouin's solution can cause tissue shrinkage, potentially leading to artifactual changes in the appearance of collagen.
-
Fixative Effects on Color: The type of fixative can also influence the resulting color. Coagulant fixatives may produce redder tones, while crosslinking fixatives can result in more yellowish hues.
Q4: What is the optimal thickness for tissue sections to minimize background and ensure even staining?
For formalin-fixed, paraffin-embedded (FFPE) tissues, a uniform thickness of 4-6 µm is commonly recommended for optimal and consistent staining. For cryosections, a thickness of around 14 µm has been reported to work well. Thicker sections may exhibit a more yellow background due to section thickness artifact.
Q5: Why am I seeing dark, punctate spots or precipitates on my tissue section?
These dark spots are often the result of precipitate formation in the staining solution. To prevent this, it is recommended to filter the Picro-Sirius Red solution, for instance with a 0.22 µm syringe filter, immediately before use to remove any undissolved dye aggregates. Also, ensure the Sirius Red dye is completely dissolved in the picric acid solution during preparation.
Troubleshooting Guides
Issue: High Background Staining
This guide provides a systematic approach to troubleshooting and reducing high background staining in your Picro-Sirius Red protocol.
Troubleshooting Workflow for High Background Staining
Caption: Troubleshooting workflow for reducing high background in Picro-Sirius Red staining.
Experimental Protocols
Protocol 1: Optimized Picro-Sirius Red Staining for FFPE Sections
This protocol is optimized to minimize background staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Transfer through two changes of 100% ethanol for 3-5 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each, followed by distilled water.
-
-
(Optional) Nuclear Counterstain:
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes. This type of hematoxylin is resistant to the acidic conditions of the PSR solution.
-
Wash slides in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Filter the Picro-Sirius Red solution before use.
-
Cover the tissue section completely with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This allows for near-equilibrium staining.
-
-
Washing and Differentiation:
-
Rinse slides in two changes of acidified water (0.5% acetic acid) for 2 minutes each. This step is critical for removing non-specifically bound dye.
-
Vigorously shake the slides to physically remove most of the water.
-
-
Dehydration and Mounting:
-
Dehydrate quickly in three changes of 100% ethanol.
-
Clear in two changes of xylene and mount in a resinous medium.
-
Protocol 2: Preparation of Staining and Washing Solutions
Picro-Sirius Red Solution (0.1%):
-
Dissolve 0.5 g of Sirius Red F3B (Direct Red 80, C.I. 35780) in 500 ml of saturated aqueous picric acid.
-
To ensure the solution remains saturated, a small amount of solid picric acid can be kept at the bottom of the storage bottle.
Acidified Water (0.5%):
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Add 5 ml of glacial acetic acid to 1 liter of distilled water.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing Picro-Sirius Red staining and minimizing background.
| Parameter | Recommended Value/Range | Rationale |
| Tissue Section Thickness (FFPE) | 4-6 µm | Ensures uniform staining and optimal polarization effects. |
| Tissue Section Thickness (Cryo) | ~14 µm | Reported to work well for cryosections. |
| Fixation Time (10% NBF) | At least 24 hours | Ensures adequate preservation of tissue morphology. |
| Picro-Sirius Red Solution pH | 1-3 | Critical for specific binding of the dye to collagen. |
| Staining Incubation Time | 60 minutes | Allows for near-equilibrium staining. |
| Acidified Water Wash | 2 changes, 2 minutes each | Removes non-specifically bound dye to reduce background. |
| Acetic Acid Concentration | 0.5% in water | Effective concentration for differentiation. |
References
Troubleshooting weak or inconsistent Sirius Red staining results.
This guide provides solutions for common issues encountered during Sirius Red staining, a crucial technique for visualizing collagen fibers in tissue sections. Whether you are experiencing weak, inconsistent, or non-specific staining, this resource offers a systematic approach to identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining in Picro-Sirius Red?
High background staining, where non-collagenous components retain the red stain, is a frequent issue. The main causes include inadequate rinsing after staining, incorrect pH of the staining solution (ideally pH 1-3), improper tissue fixation, and allowing tissue sections to dry out during the process.[1][2] Old or contaminated reagents can also contribute to poor staining quality.[2]
Q2: My entire tissue section is red, not just the collagen fibers. How can I fix this?
This "overstaining" is often due to insufficient washing. A critical step is rinsing with an acidified solution (e.g., 0.5% acetic acid) after incubating with Picro-Sirius Red to remove non-specifically bound dye.[3] Optimizing the duration and number of these washing steps can help differentiate the collagen staining.[3] Also, ensure your Picro-Sirius Red solution is correctly prepared with saturated picric acid, which helps stain non-collagenous tissue yellow, providing contrast.
Q3: Why are there dark, punctate spots or precipitates on my tissue section?
These spots are often the result of precipitate formation in the staining solution. To prevent this, always filter the Picro-Sirius Red solution before use, for instance, with a 0.22 µm syringe filter. Ensure the Sirius Red dye is completely dissolved in the picric acid solution; gentle warming and stirring can help, but the solution should be cooled to room temperature before use. Using thoroughly cleaned glassware is also essential to avoid contamination.
Q4: Why is my tissue detaching from the slide during the dehydration steps?
Tissue detachment, especially during ethanol rinses, can be caused by aggressive rinsing or poor adhesion to the slide. It is recommended to use positively charged slides and ensure the tissue sections are properly dried onto the slide before starting the staining protocol. During dehydration, use gentle agitation instead of forceful streams of ethanol directly on the tissue.
Q5: Can the type of fixative affect my staining results?
Yes, the choice of fixative can influence the quality of Sirius Red staining. While 10% neutral buffered formalin is commonly used and generally yields good results, Bouin's solution has been reported to provide superior outcomes for some tissues. Improper or incomplete fixation can lead to non-specific dye binding and poor tissue integrity.
Troubleshooting Guide for Weak or Inconsistent Staining
Weak or inconsistent staining can compromise the quantification and analysis of collagen fibers. The following sections provide a systematic approach to troubleshooting these issues.
Initial Checks & Workflow
Before delving into specific problems, it's helpful to review the overall experimental workflow. The following diagram outlines the key stages of a typical Picro-Sirius Red staining protocol.
Problem: Weak or No Collagen Staining
If you are observing faint or no red staining of collagen fibers, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Dye | Verify that you are using Sirius Red F3B (C.I. 35780), as other "Sirius Red" dyes may not be suitable. |
| Old or Depleted Staining Solution | Prepare a fresh Picro-Sirius Red solution. The solution has a limited shelf life and can become less effective over time. |
| Insufficient Staining Time | Ensure an incubation time of at least 60 minutes to allow for equilibrium staining. Shorter times may result in incomplete staining of fine collagen fibers. |
| Overly Aggressive Washing | The acetic acid wash is crucial for removing background, but prolonged or harsh washing can strip the stain from the collagen. Reduce the duration or agitation of the wash steps. |
| Incorrect pH of Staining Solution | The acidic nature of the Picro-Sirius Red solution is critical for its specificity. Ensure the picric acid is saturated and the pH is low (around 1-3). |
| Thin Tissue Sections | For some tissues, sections that are too thin may not contain enough collagen to produce a strong signal. Consider increasing the section thickness. |
Problem: Inconsistent Staining Across or Between Slides
Variability in staining intensity can make quantitative analysis unreliable. The following troubleshooting diagram can help identify the source of inconsistency.
Experimental Protocols & Data
For reproducible results, it is crucial to adhere to an optimized protocol. Below are key parameters that can be adjusted.
Optimization of Staining Parameters
| Parameter | Recommendation | Rationale | Potential Issues if Not Optimized |
| Tissue Section Thickness | 4-6 µm | Ensures even staining and optimal visualization of individual fibers under polarized light. | Thicker sections can lead to uneven staining and a more yellow appearance. Thinner sections might result in a weak signal. |
| Fixation Time | Minimum 24 hours in 10% Neutral Buffered Formalin | Proper fixation preserves tissue morphology and prevents non-specific staining. | Under-fixation can lead to poor tissue integrity and high background staining. |
| Picro-Sirius Red Incubation | 60 minutes | Allows for equilibrium staining, ensuring consistent and reproducible results. | Shorter times may result in weak or incomplete staining, especially of fine collagen fibers. |
| Washing (0.5% Acetic Acid) | Two brief changes | Removes non-specifically bound dye from non-collagenous components. | Inadequate washing leads to high background. Over-washing can reduce specific staining intensity. |
Standard Staining Protocol (Paraffin-Embedded Sections)
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Hydrate through two changes of 100% ethanol for 3-5 minutes each.
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Hydrate through 95% and 70% ethanol for 3 minutes each.
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Rinse in distilled water.
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Staining:
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Cover the tissue section completely with Picro-Sirius Red solution and incubate for 60 minutes at room temperature.
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Washing and Differentiation:
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Rinse slides in two changes of 0.5% acetic acid solution. This step is critical for removing non-specific background staining.
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Dehydration:
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Dehydrate rapidly in three changes of 100% ethanol.
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Clearing and Mounting:
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Clear in two changes of xylene.
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Mount with a synthetic resinous medium.
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References
Optimizing incubation times for Picro-Sirius Red staining.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation times and other critical steps for Picro-Sirius Red (PSR) staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Picro-Sirius Red staining?
A1: The generally recommended incubation time for Picro-Sirius Red staining is 60 minutes.[1][2][3][4] This duration is often considered sufficient to achieve near-equilibrium staining, meaning longer incubation times are unlikely to increase staining intensity. However, for thick sections, longer staining times or staining in a heated dye-bath may be necessary to achieve the desired intensity.
Q2: Can I use a shorter incubation time than 60 minutes?
A2: Shorter incubation times are generally not recommended, even if the colors appear acceptable. Inadequate incubation can lead to incomplete staining and may affect the quantitative analysis of collagen fibers.
Q3: How does tissue thickness affect the incubation time?
A3: Thicker tissue sections may require longer incubation times to allow for complete penetration of the dye. For instance, one user found that for cryosections, a thickness of 14µm worked best, while for FFPE sections, 10µm was optimal in their experiments. If you are working with thicker sections and observe weak staining, consider increasing the incubation time.
Q4: Can Picro-Sirius Red staining be used to differentiate between collagen types?
A4: While it is a common belief that PSR staining can differentiate collagen types based on color under polarized light (Type I appearing red/orange and Type III appearing green), this is a subject of debate. Some studies suggest that the observed color variations may be more related to fiber thickness, packing, and orientation with respect to the polarized light rather than the specific collagen type. For accurate collagen typing, combining PSR with immunohistochemical labeling is recommended.
Q5: What is the purpose of the picric acid in the Picro-Sirius Red solution?
A5: Picric acid serves a crucial role in the staining process. It helps to suppress non-specific staining of non-collagenous structures by Sirius Red. The acidic environment provided by the picric acid is essential for the specific binding of the Sirius Red dye to collagen fibers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate incubation time. | Ensure a 60-minute incubation time. For thicker sections, consider increasing the time. |
| Old or expired Picro-Sirius Red solution. | The working solution can lose efficacy over time, with some users reporting a sudden drop in performance after about 10 months. Prepare fresh staining solution. | |
| Improper pH of the staining solution. | The acidic pH is critical for specific staining. Ensure the picric acid is saturated and the pH is within the optimal range (typically pH 1-3). | |
| Non-specific Background Staining | Inadequate washing after staining. | Wash slides in two changes of acidified water after the PSR incubation to remove excess dye. |
| Cytoplasm stains red. | This may indicate that the Picro-Sirius Red solution has hydrolyzed, which can be facilitated by acidic conditions and higher temperatures. Prepare a fresh solution. | |
| Fading of Nuclear Counterstain (e.g., Hematoxylin) | The long incubation in the acidic Picro-Sirius Red solution can cause de-staining of the nuclei. | Use an iron hematoxylin (e.g., Weigert's hematoxylin) which is more resistant to acid. Ensure the nuclear staining is intense before proceeding to the PSR step. |
| Unexpected Color Variations in Collagen | Fixative used. | Coagulant fixatives tend to produce redder tones, while crosslinking fixatives can result in more yellowish tones. Formalin-fixed tissues are commonly used and generally provide good results. |
| Section thickness. | Thicker sections may appear more yellow than thinner sections. | |
| Orientation of fibers under polarized light. | The birefringence color of collagen fibers is dependent on their orientation relative to the polarizers. It is important to rotate the slide to visualize all fibers. | |
| Presence of Dark Purple Spots on Tissue | Contamination of staining solution or glassware. | Filter the staining solution using a 0.2µm filter and ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard procedure for visualizing collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
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Picro-Sirius Red Solution: 0.1 g of Sirius Red F3BA dissolved in 100 mL of saturated aqueous picric acid.
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Weigert's Iron Hematoxylin (or other acid-resistant nuclear stain)
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Acidified Water: 0.5% acetic acid in distilled water.
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Absolute Ethanol
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Xylene
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Resinous mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2-3 changes, 5 minutes each).
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Rehydrate through a graded series of ethanol (100%, 95%, 70%), 2 minutes each.
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Rinse in distilled water.
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Nuclear Staining (Optional):
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Stain with Weigert's hematoxylin for 8-10 minutes.
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Wash in running tap water for 10 minutes.
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Picro-Sirius Red Staining:
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Immerse slides in Picro-Sirius Red solution for 60 minutes.
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Washing:
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Wash in two changes of acidified water.
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Dehydration:
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Dehydrate quickly in three changes of 100% ethanol.
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Clearing and Mounting:
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Clear in xylene (2 changes, 5 minutes each).
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Mount with a resinous medium.
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Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining.
Caption: Troubleshooting workflow for common Picro-Sirius Red staining issues.
References
How to handle non-specific binding of Direct Red 80.
Welcome to the Technical Support Center for Direct Red 80. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine experiments involving this versatile polyazo dye. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Sirius Red F3B, is a polyazo dye widely used in histological staining to visualize and quantify collagen fibers.[1][2] It is the key component of the Picro-Sirius Red (PSR) stain. Beyond histology, it is also used to stain amyloid deposits in tissue sections and in in-vitro microplate assays to quantify collagen production.[1][3][4] Its vibrant red color and high affinity for collagen make it an invaluable tool in fibrosis research and diagnostics.
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding of this compound, an anionic dye, can be attributed to several factors:
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Electrostatic Interactions: The negatively charged sulphonic acid groups on the dye can interact with positively charged molecules other than the intended target.
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Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to non-specific binding to hydrophobic regions of proteins and other macromolecules.
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Inadequate Washing: Insufficient removal of unbound dye molecules after staining is a common cause of high background signal.
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Improper Fixation: The choice of fixative and the duration of fixation can alter tissue morphology and expose non-specific binding sites.
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Incorrect pH: The pH of the staining solution is critical for specificity. For collagen staining, an acidic environment (around pH 2) is required to ensure specific binding.
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Dye Concentration: An excessively high concentration of this compound can lead to increased background staining.
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Precipitate Formation: Undissolved dye aggregates or precipitates in the staining solution can deposit on the sample, causing dark, punctate spots.
Q3: Can this compound be used for quantitative analysis?
Yes, this compound is widely used for quantitative analysis of collagen. In histological applications, this is typically achieved through digital image analysis of Picro-Sirius Red stained sections, often enhanced with polarized light microscopy. In-vitro, a colorimetric microplate assay allows for the quantification of both cell-associated and secreted collagen. The bound dye is eluted and the absorbance is measured spectrophotometrically.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Histological Applications (Picro-Sirius Red Staining)
Issue: High Background Staining or Non-Specific Red Staining
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Question: My entire tissue section has a reddish or yellowish background, making it difficult to distinguish specific collagen fibers. What could be the cause?
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Answer: High background staining can result from several factors, including incomplete washing, issues with tissue fixation, or problems with the staining solution's pH.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Ensure adequate and consistent washing with an acidic solution (e.g., 0.5% acetic acid) after incubation with Picro-Sirius Red. This is crucial for removing non-specifically bound dye. However, avoid overly aggressive or prolonged washing, which can lead to the loss of specific staining. |
| Improper Fixation | Verify that tissues are adequately fixed. For many applications, 10% neutral buffered formalin for at least 24 hours is recommended. Incomplete fixation can lead to non-specific dye binding. |
| Incorrect Staining Solution pH | The acidic nature of the Picro-Sirius Red solution is critical for its specificity to collagen. Ensure the picric acid is saturated and the pH is low (around 2.0). |
| Dye Concentration Too High | Titrate the this compound concentration in your Picro-Sirius Red solution to find the optimal balance between signal and background. |
Issue: Presence of Dark Spots or Precipitates
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Question: I am observing small, dark, and irregular spots on my stained tissue that are not related to collagen. What are they and how can I get rid of them?
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Answer: These dark spots are often the result of precipitate formation in the staining solutions.
| Potential Cause | Recommended Solution |
| Undissolved Dye or Aggregates | Always filter the Picro-Sirius Red solution immediately before use. A 0.22 µm syringe filter is recommended to remove any undissolved dye aggregates or precipitates that may have formed during storage. |
| Incomplete Dissolution | When preparing the Picro-Sirius Red solution, ensure the this compound dye is completely dissolved in the picric acid solution. Gentle warming and stirring can aid dissolution, but the solution should be cooled to room temperature before use. |
| Contaminated Glassware | Use thoroughly cleaned and rinsed glassware for all reagents and staining steps to avoid introducing contaminants. |
In-Vitro Microplate Assay for Collagen Quantification
Issue: High Background in "No Collagen" or Negative Control Wells
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Question: My negative control wells, which should have little to no collagen, are showing a high signal. What could be causing this?
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Answer: High background in a microplate assay can be due to non-specific binding of the dye to the plate, components in the cell culture medium, or other proteins.
| Potential Cause | Recommended Solution |
| Interference from Serum | Fetal Bovine Serum (FBS) can form precipitates with this compound, leading to a high non-specific signal. It is recommended to use a serum-free medium for the assay to avoid this issue. |
| Non-specific Binding to Plate | Pre-incubate the wells with a blocking agent such as Bovine Serum Albumin (BSA) to block unbound sites on the assay surface. Also, ensure thorough washing steps to remove any unbound dye. |
| Sub-optimal pH | The acidity of the staining solution is crucial. A low acid concentration can result in decreased binding specificity, especially due to the buffering capacity of residual culture medium. Ensure the final pH of the staining solution in the well is sufficiently acidic. |
Issue: Low Signal or Poor Sensitivity
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Question: I am not detecting a strong signal from my samples, even when I expect collagen to be present. How can I improve the sensitivity of the assay?
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Answer: A low signal can be due to sub-optimal staining conditions or insufficient collagen production.
| Potential Cause | Recommended Solution |
| Sub-optimal Staining Temperature | Cooling the staining reagents can improve the binding capacity of this compound. Staining at 4°C may yield higher absorbance values than staining at room temperature. |
| Insufficient Incubation Time | Ensure that the incubation time with the this compound solution is sufficient for the binding to reach equilibrium. An incubation time of 1 hour at room temperature is a good starting point. |
| Low Collagen Production | Consider stimulating collagen production in your cell culture. For example, ascorbate supplementation can increase collagen synthesis by fibroblasts. |
Experimental Protocols
Picro-Sirius Red Staining for Paraffin-Embedded Sections
This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissues.
Reagents:
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Picro-Sirius Red Solution: 0.1% (w/v) this compound in saturated aqueous picric acid.
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Acidified Water: 0.5% acetic acid in distilled water.
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Weigert's Iron Hematoxylin (for optional nuclear counterstaining).
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Ethanol (graded series: 70%, 95%, 100%).
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Xylene or other clearing agent.
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Resinous mounting medium.
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
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Transfer to 100% ethanol (2 changes, 3 minutes each).
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Transfer to 95% ethanol (2 minutes).
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Transfer to 70% ethanol (2 minutes).
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Rinse in distilled water.
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Nuclear Counterstaining (Optional):
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Stain in Weigert's hematoxylin for 8 minutes.
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Wash in running tap water for 10 minutes.
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Picro-Sirius Red Staining:
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Immerse slides in Picro-Sirius Red solution for 60 minutes.
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Washing:
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Wash in two changes of acidified water.
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Dehydration and Mounting:
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Dehydrate rapidly through 95% and 100% ethanol.
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Clear in xylene and mount with a resinous mounting medium.
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In-Vitro Collagen Microplate Assay
This protocol is adapted for the quantification of cell-associated collagen in a 96-well plate format.
Reagents:
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Phosphate-Buffered Saline (PBS).
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Fixative Solution (e.g., Kahle's solution: 26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid).
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Staining Solution: 0.1% this compound in 1% acetic acid.
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Wash Solution: 0.1 M HCl.
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Elution Solution: 0.1 M NaOH.
Procedure:
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Cell Culture and Treatment: Culture cells in a 96-well plate and treat as required. It is recommended to use a serum-free medium.
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Fixation:
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Remove the culture medium.
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Wash cells with 200 µL of PBS.
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Add 50 µL of fixative solution and incubate at room temperature for 15 minutes.
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Staining:
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Wash cells with 200 µL of PBS.
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Add 50 µL of the staining solution.
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Incubate at room temperature for 1 hour.
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Washing:
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Wash the wells with 400 µL of the wash solution (0.1 M HCl) to remove unbound dye.
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Elution:
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Add 100 µL of the elution solution (0.1 M NaOH) to each well to elute the bound dye.
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Quantification:
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Measure the absorbance of the eluate in a microplate reader.
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Visualizing Experimental Workflows and Logic
References
Technical Support Center: Sirius Red Polarized Light Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in Sirius Red polarized light microscopy.
Frequently Asked Questions (FAQs)
1. Why is there high background staining in my Sirius Red images?
High background staining, appearing as a generalized red or yellowish hue across the tissue, can obscure the specific visualization of collagen fibers.[1] This issue can arise from several factors during the staining process.
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Incomplete Washing: Insufficient washing after the Picro-Sirius Red incubation is a primary cause. The washing step with an acetic acid solution is critical for removing non-specifically bound dye.[1]
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Improper Fixation: Inadequate or incomplete tissue fixation can lead to non-specific binding of the dye to various tissue components.[1] For optimal results, tissues should be well-fixed, for example, in 10% neutral buffered formalin for at least 24 hours.[1]
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Incorrect pH of Staining Solution: The acidic nature of the Picro-Sirius Red solution is essential for its specificity to collagen. An incorrect pH can result in broader staining.[1]
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Drying of Sections: Allowing tissue sections to dry out during the staining process can lead to higher background at the edges.
Troubleshooting and Mitigation:
To address high background staining, a systematic approach to optimizing your protocol is recommended.
Experimental Protocol: Minimizing Background Staining
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Ensure Proper Fixation:
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Use 10% neutral buffered formalin and ensure tissue is fixed for an adequate duration (e.g., at least 24 hours). Bouin's solution can also yield superior results for Sirius Red staining.
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Prepare Fresh Staining Solution:
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Ensure the Picro-Sirius Red solution is properly prepared with saturated picric acid to maintain a low pH.
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Optimize Washing Steps:
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After incubating with Picro-Sirius Red, wash the slides in two changes of an acidified water solution (e.g., 0.5% acetic acid in water).
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Avoid overly aggressive or prolonged washing, as this can lead to the loss of specific staining.
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Maintain Sample Hydration:
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Keep tissue sections in a humidified chamber throughout the staining procedure to prevent them from drying out.
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Dehydration:
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Dehydrate the sections rapidly through a graded series of ethanol after the acidified water wash.
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2. What are the dark, punctate spots or precipitates on my tissue section?
The appearance of small, dark, and irregular spots that are not related to collagen structures is often due to the formation of precipitates in the staining solutions.
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Dye Aggregates: The Sirius Red dye may not be completely dissolved in the picric acid solution, leading to the formation of dye aggregates.
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Contaminated Glassware: Using glassware that is not thoroughly cleaned can introduce contaminants that lead to precipitate formation.
Troubleshooting and Mitigation:
Careful preparation and handling of staining solutions are key to preventing precipitates.
Experimental Protocol: Preventing Precipitate Formation
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Filter Staining Solutions:
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Always filter the Picro-Sirius Red solution immediately before use. A 0.22 µm syringe filter is effective in removing undissolved dye aggregates.
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Ensure Complete Dissolution:
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When preparing the Picro-Sirius Red solution, ensure the Sirius Red dye is fully dissolved in the picric acid. Gentle warming and stirring can assist in this process. The solution should be cooled to room temperature before application.
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Use Clean Glassware:
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Thoroughly clean and rinse all glassware used for preparing and storing reagents to eliminate potential contaminants.
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3. Why are my collagen fibers not showing the expected birefringence colors (red, yellow, green)?
The characteristic birefringence of collagen, where thick fibers appear yellow, orange, or red, and thin fibers appear green or greenish-yellow under polarized light, can be affected by several factors.
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Section Thickness: Tissue section thickness has a direct impact on the observed birefringence colors. As section thickness increases, there is a gradual shift in color from green to yellow to red.
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Fiber Orientation: Collagen fibers that are aligned with the transmission axis of the polarizers may appear dark (extinction), leading to an underestimation of collagen content.
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Microscope Setup: Improper alignment of the polarizer and analyzer in the microscope can prevent the clear visualization of birefringence patterns. Excessive rotation of the polarizing filter (beyond 90°) can alter the colors and may even lead to a loss of birefringence.
Troubleshooting and Mitigation:
Achieving accurate and consistent birefringence colors requires careful attention to sectioning and microscopy techniques.
Experimental Protocol: Optimizing Birefringence Visualization
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Standardize Section Thickness:
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Cut tissue sections at a uniform and optimal thickness, typically between 4-6 µm, to ensure consistent and reproducible birefringence effects.
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Rotate the Sample Stage:
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To overcome the issue of fiber orientation, it is critical to use a polarizing microscope with a rotating stage. Acquiring images at multiple rotation angles and combining them into a composite image can provide a more accurate representation of total collagen. An orientation of 45° with respect to the crossed polarizers is often optimal for qualitative and quantitative assessment.
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Proper Microscope Alignment:
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Ensure the polarizer and analyzer are correctly aligned (crossed). Adjust the sub-stage condenser height and field iris diaphragm for enhanced illumination.
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When adjusting the polarizing filter, rotate it gradually to observe the darkening of the field and the emergence of collagen birefringence to avoid false results.
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4. Why is my tissue section detaching from the slide?
Tissue detachment, particularly during the dehydration steps with ethanol, can be a frustrating artifact.
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Inadequate Slide Adhesion: The tissue section may not be properly adhered to the microscope slide.
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Aggressive Rinsing: Forceful rinsing or agitation during washing and dehydration steps can cause the tissue to lift off.
Troubleshooting and Mitigation:
Proper slide preparation and gentle handling are crucial to prevent tissue detachment.
Experimental Protocol: Preventing Tissue Detachment
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Use Positively Charged Slides:
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Employ positively charged slides to enhance the adhesion of the tissue section.
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Proper Tissue Mounting:
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Ensure the tissue sections are properly dried onto the slide before initiating the staining protocol.
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Gentle Handling:
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During all washing and dehydration steps, use gentle agitation. Avoid directing forceful streams of solutions directly onto the tissue section.
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Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on the quality of Sirius Red staining and potential for artifacts.
| Parameter | Recommended Range/Value | Effect of Sub-optimal Conditions | Potential Artifacts |
| Tissue Section Thickness | 4 - 6 µm | Thicker sections (>10 µm) can show a shift in birefringence colors from green to red, independent of collagen type. Thinner sections may have weaker birefringence. | Inaccurate collagen type interpretation based on color. |
| Fixation Time | Minimum 24 hours in 10% NBF | Incomplete fixation can lead to non-specific dye binding. | High background staining. |
| Picro-Sirius Red Incubation Time | 60 minutes | Shorter times may result in incomplete staining. | Weak or inconsistent staining. |
| Washing (Acetic Acid) | Two changes | Insufficient washing leads to non-specific dye retention. Over-washing can remove specific stain. | High background staining or loss of signal. |
| Microscope Polarizer Rotation | Optimal at 45° to fiber axis | Fibers parallel to the polarizer or analyzer will be at extinction (appear dark). | Underestimation of total collagen content. |
Visual Troubleshooting Guides
Troubleshooting Workflow for Sirius Red Staining Artifacts
The following diagram outlines a systematic approach to identifying and resolving common artifacts encountered during Sirius Red staining.
Caption: A flowchart to guide researchers in troubleshooting common artifacts in Sirius Red staining.
Relationship Between Collagen Characteristics and Birefringence Color
This diagram illustrates the factors influencing the birefringence colors observed in Sirius Red stained collagen fibers under polarized light.
Caption: Factors influencing the birefringence colors of Sirius Red stained collagen.
References
Technical Support Center: Direct Red 80 (Sirius Red) Staining for Collagen Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Direct Red 80, also known as Sirius Red, for collagen staining. The focus is on addressing the common challenge of differentiating collagen type I from type III and improving the specificity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Can this compound (Sirius Red) staining reliably distinguish between collagen type I and type III?
A1: While older literature suggests that under polarized light, thick collagen type I fibers appear yellow-orange-red and thin type III fibers appear green, recent studies have shown this is not a reliable method for specific collagen typing.[1][2][3][4] The birefringence color is now understood to be more dependent on the thickness, packing density, and orientation of the collagen fibers relative to the light source, rather than the specific collagen subtype.[5] For definitive identification of collagen types, methods like immunohistochemistry (IHC) are considered superior.
Q2: What is the mechanism of action for this compound in collagen staining?
A2: this compound (Sirius Red F3B) is an elongated, anionic polyazo dye. In the Picro-Sirius Red (PSR) method, the sulfonic acid groups of the dye molecules bind to the basic amino acid residues in collagen. This forces the dye molecules to align in parallel with the long axis of the collagen fibers. This highly organized arrangement of dye molecules significantly enhances the natural birefringence of the collagen fibers when viewed under polarized light, making them appear bright against a dark background.
Q3: What are the key advantages of Picro-Sirius Red staining?
A3: The Picro-Sirius Red (PSR) staining method offers several advantages for collagen analysis:
-
High Specificity for Collagen: Especially when combined with polarized light microscopy, PSR is highly specific for collagenous structures.
-
Enhanced Visualization: It significantly enhances the birefringence of collagen, allowing for detailed visualization of fiber organization and architecture.
-
Quantitative Potential: PSR staining is well-suited for the quantitative analysis of total collagen content and fiber thickness using image analysis software.
-
Stability: The stain is more resistant to fading over time compared to other methods like Masson's trichrome.
-
Cost-Effective: It is a relatively inexpensive and well-understood histochemical technique.
Q4: How can I improve the accuracy of my collagen analysis when using this compound?
A4: To improve accuracy, it is recommended to:
-
Use a Complementary Technique: Combine PSR staining with a more specific method like immunohistochemistry (IHC) for collagen type I and type III to confirm the identity of the stained fibers.
-
Standardize Microscopy: For quantitative analysis, ensure consistent microscope settings, including light intensity and exposure time. Using a rotating stage to orient the sample at 45° to the crossed polarizers can optimize birefringence signal.
-
Interpret with Caution: Interpret birefringence color with an understanding of its dependence on fiber thickness and orientation, not just collagen type.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Incorrect Dye: Using a different "Sirius Red" dye instead of Sirius Red F3B (this compound, C.I. 35780). 2. Staining Time Too Short: Incubation in Picro-Sirius Red solution was less than the recommended 60 minutes. 3. Deparaffinization Issues: Incomplete removal of paraffin from tissue sections. | 1. Verify the Colour Index (C.I.) number of the dye is 35780. 2. Ensure a staining time of at least one hour for near-equilibrium staining. 3. Extend deparaffinization time and use fresh xylene. |
| High Background Staining | 1. Inadequate Washing: Insufficient rinsing after staining, leaving unbound dye. 2. Drying of Sections: Tissue sections dried out during the staining process. 3. Non-specific Binding: Picric acid is meant to suppress non-collagenous staining, but some background may persist. | 1. Wash thoroughly in two changes of acidified water after staining. 2. Keep slides in a humidified chamber during incubation steps. 3. Ensure the Picro-Sirius Red solution is saturated with picric acid. |
| Inconsistent Birefringence Colors | 1. Variable Section Thickness: Thicker sections can lead to stronger (yellow-red) birefringence, while thinner sections of the same fiber may appear weaker (green). 2. Sample Orientation: The angle of the collagen fibers relative to the polarizers dramatically affects the observed color and intensity. 3. Microscope Illumination: Using a halogen lamp at low voltage can alter the color temperature, making it difficult to identify green fibers. | 1. Maintain a consistent section thickness for all samples in a study. 2. Use a rotating stage on the polarizing microscope to find the angle of maximum birefringence, typically 45° to the crossed polarizers. 3. Use a high-quality LED illuminator with a stable color temperature or ensure consistent voltage with halogen lamps. |
| Cannot Distinguish Collagen Type I and III | Inherent Limitation of the Method: Birefringence color is not a reliable indicator of collagen subtype. | Do not rely solely on PSR for collagen typing. Use immunohistochemistry with specific antibodies for collagen type I and type III on serial sections to validate findings. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures.
Solutions and Reagents:
-
Picro-Sirius Red Solution (0.1% w/v):
-
Sirius Red F3B (this compound, C.I. 35780): 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
Dissolve the Sirius Red in the picric acid solution. The solution is stable for years when stored in a dark bottle at room temperature.
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid: 5 ml
-
Distilled Water: 1 liter
-
-
Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining):
-
Prepare fresh by mixing equal parts of Solution A (1g Hematoxylin in 100 ml 95% Ethanol) and Solution B (4 ml 29% Ferric Chloride in 95 ml distilled water, with 1 ml concentrated HCl).
-
-
Xylene and Graded Ethanol Series (100%, 95%, 70%)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Hydrate through two changes of 100% ethanol for 3 minutes each. c. Immerse in 95% ethanol for 3 minutes. d. Immerse in 70% ethanol for 3 minutes. e. Rinse well in distilled water.
-
Nuclear Counterstaining (Optional): a. Stain in Weigert's iron hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes.
-
Picro-Sirius Red Staining: a. Stain in Picro-Sirius Red solution for 60 minutes. This provides near-equilibrium staining. Shorter times should not be used.
-
Washing: a. Wash in two changes of acidified water for 2 minutes each. This step is crucial to prevent dye loss.
-
Dehydration and Mounting: a. Dehydrate rapidly through three changes of 100% ethanol. b. Clear in two changes of xylene for 5 minutes each. c. Mount with a resinous mounting medium.
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, cytoplasm pale yellow, and nuclei (if counterstained) will be black/dark brown.
-
Polarized Light Microscopy: Collagen fibers will be brightly birefringent (yellow, orange, red, or green) against a black background.
Data Presentation
Table 1: Interpretation of Birefringence Colors in Picro-Sirius Red Staining
| Observed Birefringence Color | Traditional Interpretation (Use with Caution) | Modern Understanding |
| Yellow / Orange / Red | Collagen Type I (Thick, mature fibers) | Primarily indicates thicker, more densely packed, and highly organized collagen fibers. |
| Green / Greenish-Yellow | Collagen Type III (Thin, reticular fibers) | Primarily indicates thinner, less organized, or loosely packed collagen fibers. |
Note: This table highlights the shift in understanding. While the correlation with fiber thickness is generally accepted, assigning a specific collagen type based solely on color is not recommended.
Table 2: Comparison of Collagen Staining Methods
| Feature | Picro-Sirius Red (with Polarization) | Masson's Trichrome | Immunohistochemistry (IHC) |
| Primary Target | All collagen types | General connective tissue, including collagen | Specific collagen types (e.g., Type I, Type III) |
| Specificity for Collagen Type | Low; color is not a reliable indicator. | None; stains all collagen one color (blue/green). | High; uses specific antibodies. |
| Visualization Principle | Enhancement of natural birefringence. | Acidic dyes differentiating tissue components. | Antigen-antibody binding with enzymatic/fluorescent detection. |
| Quantitative Capability | Good for total collagen content, fiber thickness, and organization. | Less suitable for detailed quantitative analysis. | Excellent for quantifying specific collagen types. |
| Complexity & Cost | Low | Low | High |
Visual Guides
References
- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Why is my Sirius Red staining showing high background?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background staining with Sirius Red.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining in the Sirius Red protocol?
High background staining, where non-collagenous components of the tissue are stained red, is a frequent artifact in Sirius Red staining. The most common causes include:
-
Inadequate Rinsing: Insufficient washing after incubation with the Picro-Sirius Red solution fails to remove the unbound dye from the tissue.[1]
-
Incorrect pH of Staining Solution: The specificity of Sirius Red for collagen is highly dependent on the acidic pH of the staining solution, which should ideally be around pH 1-3.[1][2] An incorrect pH can lead to non-specific binding.[1]
-
Suboptimal Tissue Fixation: Improper or inadequate fixation can alter tissue morphology and expose non-specific binding sites.[3] While the stain is compatible with various fixatives, 10% neutral buffered formalin is commonly used and generally provides good results.
-
Tissue Sections Drying Out: Allowing the tissue sections to dry at any point during the staining procedure can cause the non-specific deposition of the stain.
-
Old or Contaminated Reagents: The Picro-Sirius Red solution can degrade or become contaminated over time, resulting in poor staining quality. It is also crucial to ensure the Sirius Red dye is fully dissolved in the picric acid solution during preparation.
Q2: My entire tissue section appears reddish or orange, making it difficult to distinguish the collagen fibers. How can I resolve this?
This issue, often termed "overstaining," is typically due to excess dye that has not been properly washed away. To address this, focus on the post-staining wash steps. A critical step is rinsing the slides in an acidified water solution (commonly 0.5% acetic acid) to remove non-specifically bound dye from non-collagenous components. You may need to prolong this rinse or increase the number of changes to improve the differentiation of collagen staining.
Q3: The yellow background from the picric acid is faint or absent. What could be the cause?
A faint or missing yellow background can occur due to excessive washing after the acidified water rinse, especially with water or ethanol, as picric acid is soluble in both. To prevent this, it is recommended to perform a rapid dehydration in absolute ethanol following the acidified water wash. Also, verify that your Picro-Sirius Red solution is saturated with picric acid; some undissolved crystals should be visible at the bottom of the storage bottle.
Troubleshooting Guide
If you are experiencing high background staining with Sirius Red, follow these steps to diagnose and resolve the issue.
Experimental Protocol: Standard Picro-Sirius Red Staining
This protocol is intended for paraffin-embedded sections.
-
Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them to distilled water.
-
Nuclear Counterstain (Optional): For nuclear counterstaining, incubate in Weigert's hematoxylin for 8-10 minutes, followed by a wash in running tap water.
-
Picro-Sirius Red Staining: Incubate the sections in the Picro-Sirius Red solution for 60 minutes at room temperature. This duration allows for equilibrium staining.
-
Washing and Differentiation: Rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid solution). This step is crucial for removing non-specific background staining.
-
Dehydration: Dehydrate the sections rapidly through two or three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a synthetic resinous medium.
Data Presentation: Parameters for Optimization
| Parameter | Standard Recommendation | Troubleshooting Action |
| Picro-Sirius Red Solution | Saturated picric acid, pH ~1-3 | Prepare a fresh solution, ensuring the Sirius Red is completely dissolved. Filter the solution before use to remove precipitates. |
| Staining Incubation Time | 60 minutes | While shorter times are not recommended, ensure consistency. |
| Acidified Water Wash | Two changes of 0.5% acetic acid | Increase the duration of the washes or the number of changes to remove excess dye. |
| Dehydration | Rapid dehydration in 100% ethanol | Avoid prolonged exposure to ethanol to prevent the loss of the yellow picric acid background. |
| Tissue Fixation | 10% neutral buffered formalin for at least 24 hours | Ensure adequate and consistent fixation. For some tissues, Bouin's solution may yield superior results. |
Mandatory Visualization
Troubleshooting Workflow for High Background Staining
References
Validation & Comparative
Direct Red 80 vs. Congo Red: A Comparative Guide for Amyloid Detection
For researchers, scientists, and drug development professionals, the accurate detection of amyloid fibrils is paramount in the study of neurodegenerative diseases and other amyloidoses. For decades, Congo Red has been the benchmark for amyloid staining. This guide provides a detailed comparison of Direct Red 80 and Congo Red for amyloid detection, supported by available experimental data and detailed protocols.
This compound, also known as Sirius Red, and Congo Red are both anionic diazo dyes that bind to the characteristic β-sheet structure of amyloid fibrils. This binding results in unique optical properties that allow for the visualization and detection of amyloid deposits in tissue sections and in vitro assays. While Congo Red is the established "gold standard," this compound presents itself as a viable alternative with certain advantages, including a better safety profile as it does not release carcinogenic benzidine upon degradation[1].
Performance Comparison: this compound vs. Congo Red
The choice between this compound and Congo Red for amyloid detection often depends on the specific application, the required sensitivity, and the importance of visualizing finer amyloid deposits. While Congo Red remains the most widely used and validated method, this compound offers comparable staining with a more intense red color under bright-field microscopy.
Table 1: Key Performance Characteristics
| Feature | This compound (Sirius Red) | Congo Red |
| Binding Affinity (Kd) | Not readily available in literature for amyloid-beta. | ~0.175 µM for insulin fibrils (as a model for amyloid structures)[2][3]. |
| Primary Detection Method | Bright-field and Polarization Microscopy | Bright-field and Polarization Microscopy |
| Visual Appearance | Intense red staining. | Pink to red staining. |
| Birefringence Color | Apple-green under polarized light. | Apple-green under polarized light (the "gold standard" indicator). |
| Specificity for Amyloid | High, but can also stain collagen intensely. | High, considered the gold standard for amyloid detection[4][5]. |
| Sensitivity | Generally considered high, with its intense color aiding visualization. However, one study noted weaker staining of early experimentally induced amyloid deposits in animal tissues compared to Congo Red. | High, especially when combined with fluorescence microscopy. Different staining protocols can impact sensitivity. |
| Safety Profile | Does not release benzidine, considered safer. | Benzidine-based dye, requires careful handling. |
Table 2: Qualitative Comparison from a Study on Animal Tissues
| Aspect | This compound (Sirius Red) | Congo Red (Alkaline Method) | Reference |
| Specificity | Frequent uncontrollable non-specific staining of fibrous tissues. | Remains the best single method for demonstration of amyloid. | |
| Sensitivity for Early Deposits | Unexpectedly weak staining of early experimentally induced amyloid deposits. | More reliable for early deposits. | |
| UV Fluorescence | Lack of ultraviolet fluorescence. | Exhibits fluorescence, which can enhance detection. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable amyloid detection. Below are established methods for both this compound and Congo Red staining.
This compound (Sirius Red) Staining for Amyloid
This protocol is adapted for the detection of amyloid deposits in paraffin-embedded tissue sections.
Reagents:
-
Alkaline Sirius Red Solution:
-
Sirius Red F3B (this compound): 0.5 g
-
Distilled Water: 100 mL
-
Saturated Aqueous Picric Acid: 100 mL
-
Sodium Hydroxide (10% aqueous solution): 1 mL
-
-
Mayer's Hematoxylin (for counterstaining)
-
Acid Alcohol (1% HCl in 70% Ethanol)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Mayer's hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in acid alcohol with 2-3 dips.
-
Wash in tap water for 5 minutes, then rinse in distilled water.
-
Stain in the Alkaline Sirius Red solution for 30-60 minutes.
-
Wash thoroughly in running tap water for 5 minutes.
-
Dehydrate rapidly through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Amyloid deposits: Red
-
Collagen: Red
-
Nuclei: Blue
-
Under polarized light, amyloid deposits will show an apple-green birefringence.
Congo Red Staining for Amyloid (Puchtler's Alkaline Method)
This is a widely used method to enhance the specificity of Congo Red for amyloid.
Reagents:
-
Alkaline Sodium Chloride Solution:
-
Saturated Sodium Chloride in 80% Ethanol: 100 mL
-
1% Sodium Hydroxide: 1 mL
-
-
Alkaline Congo Red Solution:
-
Saturated Congo Red in 80% Ethanol: 100 mL
-
1% Sodium Hydroxide: 1 mL
-
Filter just before use.
-
-
Mayer's Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes.
-
Transfer slides directly to the alkaline Congo Red solution and stain for 20 minutes.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount with a synthetic resin.
-
For counterstaining, after the Congo Red staining and a brief rinse in ethanol, stain with Mayer's hematoxylin for 2 minutes, rinse in water, and then proceed with dehydration and mounting.
Expected Results:
-
Amyloid deposits: Pink to red
-
Nuclei: Blue
-
Under polarized light, amyloid deposits will exhibit a characteristic apple-green birefringence.
Mechanism of Action and Visualization
The staining mechanism for both this compound and Congo Red is based on the linear geometry of the dye molecules and their ability to align with the parallel β-pleated sheets of amyloid fibrils. This interaction is primarily driven by hydrogen bonding and electrostatic forces between the dye's sulfonic acid groups and the amino groups on the amyloid protein.
The ordered alignment of the dye molecules along the amyloid fibril creates a crystalline-like structure that exhibits birefringence when viewed under polarized light. This "apple-green" birefringence is a highly specific and defining characteristic of amyloid deposits.
Experimental Workflow
A typical workflow for the histological detection of amyloid using either this compound or Congo Red is outlined below.
References
- 1. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red | Semantic Scholar [semanticscholar.org]
- 4. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Collagen Quantification: Picro-Sirius Red Staining vs. Hydroxyproline Assay
For researchers, scientists, and professionals in drug development, the accurate quantification of collagen is critical for understanding tissue fibrosis, wound healing, and the role of the extracellular matrix in various pathologies. Two of the most widely employed methods for collagen quantification are Picro-Sirius Red (PSR) staining with image analysis and the biochemical hydroxyproline assay. This guide provides a comprehensive comparison of these techniques, offering insights into their principles, performance, and protocols to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The choice between Picro-Sirius Red staining and the hydroxyproline assay depends on the specific research question, the desired level of detail, and the resources available. While the hydroxyproline assay is considered a gold standard for total collagen quantification, PSR staining offers invaluable spatial information. In many cases, the two methods are used in conjunction to provide a comprehensive understanding of collagen dynamics, with the hydroxyproline assay validating the total collagen amount and PSR staining revealing its structural context.[1]
| Parameter | Picro-Sirius Red Assay | Hydroxyproline Assay | Notes |
| Principle | Histological stain that specifically binds to collagen fibers, which exhibit birefringence under polarized light. | Biochemical assay that measures the concentration of hydroxyproline, an amino acid abundant in collagen. | PSR allows for visualization and localization of collagen within tissue architecture.[1][2][3] The hydroxyproline assay provides a total collagen content measurement for the entire tissue sample.[2] |
| Specificity | High for fibrillar collagens (Type I and III) when combined with polarized light microscopy. | Highly specific for total collagen, as hydroxyproline is almost exclusively found in collagen. | PSR's specificity is dependent on the use of polarized light to distinguish collagen's birefringence. |
| Sensitivity | High, capable of detecting nanogram levels of collagen in microplate-based assays. | Sensitive, with a detection limit of approximately 3 μM of hydroxyproline. | The required sensitivity will depend on the expected collagen content in the samples. |
| Linearity | High linearity has been observed in microplate-based elution assays. | Good linearity (R² > 0.999) over a wide range of concentrations. | Linearity is crucial for accurate quantification across different collagen concentrations. |
| Precision | Staining can be reproducible with consistent protocols; birefringence is stable over time. | Precise, with well-established reproducibility, making it a gold standard for total collagen quantification. | Consistency in staining and imaging is key for reproducible PSR results. |
| Throughput | Moderate; depends on image acquisition and analysis time. | High; suitable for processing many samples simultaneously using a microplate reader. | Automation can increase the throughput of PSR image analysis. |
| Nature of Assay | Non-destructive to the tissue section, allowing for re-evaluation. | Destructive to the tissue sample. | PSR-stained slides can be archived and re-analyzed. The hydroxyproline assay requires tissue homogenization. |
| Information Provided | Spatial distribution, localization, morphology, and organization of collagen fibers. | Total collagen content in a given sample. | Under polarized light, thicker, more densely packed collagen fibers appear red-orange, while thinner, less organized fibers appear yellow-green. |
| Equipment | Microscope (with or without polarizing filters), digital camera, and image analysis software. | Spectrophotometer or microplate reader, heating block or autoclave. | Polarizing filters significantly enhance the specificity of PSR for collagen. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Picro-Sirius Red staining and the hydroxyproline assay.
Caption: Picro-Sirius Red Staining Workflow.
Caption: Hydroxyproline Assay Workflow.
Detailed Experimental Protocols
Consistent and detailed methodologies are crucial for achieving reproducible and reliable results.
Picro-Sirius Red Staining Protocol
This protocol is adapted from standard histological procedures.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Completely cover the tissue section with Picro-Sirius Red solution and incubate for 60 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in two changes of 0.5% acetic acid solution.
-
Rinse with absolute alcohol.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections in two changes of absolute alcohol.
-
Clear the slides in xylene and mount using a synthetic resin.
-
-
Visualization:
-
Stained sections can be viewed with standard light microscopy, where collagen will appear red.
-
For enhanced specificity and to analyze collagen fiber organization, use a polarized light microscope. Thicker type I collagen fibers typically show yellow-orange birefringence, while thinner type III fibers exhibit green birefringence.
-
Hydroxyproline Assay Protocol
This protocol is a generalized summary based on commercially available kits and published methods.
-
Sample Preparation and Hydrolysis:
-
Homogenize tissue samples.
-
Add concentrated NaOH (e.g., 10N) to the samples and hydrolyze at 120°C for one hour to break down collagen into its constituent amino acids.
-
Cool the samples on ice.
-
-
Neutralization:
-
Neutralize the hydrolyzed samples with concentrated HCl (e.g., 10N).
-
Centrifuge the samples and collect the supernatant.
-
-
Assay Procedure:
-
Add samples and hydroxyproline standards to a 96-well plate.
-
Evaporate the samples to dryness by heating at approximately 65°C.
-
Add an oxidation reagent mix to each well and incubate at room temperature for about 20 minutes.
-
Add a developer solution and incubate.
-
Add 4-(Dimethylamino)benzaldehyde (DMAB) concentrate and incubate at an elevated temperature (e.g., 65°C) for approximately 45 minutes to develop a colored product.
-
-
Quantification:
-
Measure the absorbance of the samples and standards using a microplate reader at approximately 560 nm.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve.
-
Convert the hydroxyproline concentration to total collagen content. The ratio of hydroxyproline to collagen is approximately 1:7.46.
-
References
Direct Red 80: A Comparative Analysis of its Cross-Reactivity with Extracellular Matrix Proteins
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific extracellular matrix (ECM) components is paramount for advancing our understanding of tissue homeostasis, fibrosis, and the tumor microenvironment. Direct Red 80, the key component of the widely used Picrosirius Red (PSR) stain, is renowned for its high specificity for collagen. This guide provides an objective comparison of this compound's binding to collagen against other major ECM proteins, supported by available experimental insights and detailed methodologies.
This compound is a polyazo dye recognized for its utility in staining collagen in histological tissue sections.[1] Its elongated molecular structure and multiple sulfonic acid groups facilitate a strong, parallel alignment with the long axis of collagen fibers.[2][3] This interaction is further enhanced in the acidic environment of a saturated picric acid solution, which protonates the basic amino acid residues on collagen, promoting electrostatic binding with the anionic dye.[3] This alignment of dye molecules is responsible for the characteristic birefringence of collagen fibers when viewed under polarized light, a property extensively used for collagen quantification.[2]
While the affinity of this compound for collagen is well-established, its potential for cross-reactivity with other ECM proteins such as elastin, fibronectin, and laminin is a critical consideration for accurate interpretation of staining results.
Comparison of this compound Binding to ECM Proteins
Currently, there is a notable lack of direct quantitative studies, such as binding affinity assays, that systematically compare the interaction of this compound with a range of purified ECM proteins. However, existing literature provides qualitative and indirect evidence regarding its specificity.
| ECM Protein | This compound Binding Characteristics | Supporting Evidence |
| Collagen | High affinity and specificity. The dye molecules align with the parallel structure of collagen fibrils, leading to strong staining and enhanced birefringence under polarized light. | Extensive use in Picrosirius Red staining protocols specifically for collagen visualization and quantification. |
| Elastin | No direct binding; exhibits intrinsic fluorescence. When stained with Sirius Red and viewed with fluorescence microscopy, elastic fibers can be distinguished from collagen by their strong green intrinsic fluorescence, while collagen exhibits a red-orange fluorescence from the dye. | A study by Borges et al. (2005) demonstrated this differential fluorescence, suggesting a method for simultaneous visualization of collagen and elastin without evidence of this compound binding to elastin. |
| Fibronectin | No significant binding reported. The literature on fibronectin does not indicate any significant interaction with this compound. In vitro assays using Sirius Red for collagen quantification are designed to minimize non-specific binding, and fibronectin is not typically cited as a major interfering substance. | The primary focus of fibronectin research is on its role in cell adhesion and interaction with other ECM components like collagen and integrins, with no documented affinity for this compound. |
| Laminin | No significant binding reported. Similar to fibronectin, there is a lack of evidence in the scientific literature to suggest a direct or significant binding interaction between laminin and this compound. | Research on laminin primarily investigates its interactions with cell surface receptors and its role in basement membrane structure, without mention of binding to this compound. |
Experimental Protocols
Picrosirius Red Staining for Collagen in Tissue Sections
This protocol is a standard method for the visualization of collagen fibers in paraffin-embedded tissue sections.
Reagents:
-
Picrosirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in saturated aqueous picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol (70%, 95%, and 100%).
-
Xylene or xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through graded alcohols to distilled water.
-
(Optional) Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei, followed by washing in running tap water.
-
Immerse slides in Picrosirius Red solution for 60 minutes.
-
Wash slides in two changes of acidified water.
-
Dehydrate the sections rapidly through graded ethanols.
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and muscle: Yellow
-
Nuclei (if counterstained): Blue/Black
In Vitro Sirius Red-Based Microplate Assay for Collagen Quantification
This protocol is adapted for the quantification of collagen produced by cells in culture.
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid).
-
Staining Solution: 0.1% (w/v) this compound in 1% acetic acid.
-
Washing Solution: 0.1 M HCl.
-
Elution Solution: 0.1 M NaOH.
Procedure:
-
Culture cells in a 96-well plate. Upon completion of the experiment, remove the culture medium.
-
Wash the cell layer with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
Add the staining solution to each well and incubate for 60 minutes at room temperature.
-
Wash the wells thoroughly with the washing solution to remove unbound dye.
-
Add the elution solution to each well to dissolve the bound dye.
-
Measure the absorbance of the eluted dye in a microplate reader at 540 nm.
-
Quantify the collagen content by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Visualizing Methodologies
Conclusion
This compound demonstrates a high degree of specificity for collagen, a characteristic attributed to its molecular structure and the conditions of the Picrosirius Red staining method. While this makes it an invaluable tool for collagen research, users should be aware of the limited but important data on its interactions with other ECM components. The available evidence suggests minimal to no direct binding with elastin, fibronectin, and laminin under standard staining conditions. For studies requiring the simultaneous visualization of collagen and elastin, fluorescence microscopy of Sirius Red-stained sections offers a promising approach. The development of in vitro assays for collagen quantification further underscores the specificity of this compound, as these methods are optimized to reduce non-specific binding from other proteins. Future research involving direct binding assays with purified ECM proteins would be beneficial to provide a more definitive quantitative comparison of this compound's cross-reactivity.
References
A Guide to Inter-Laboratory Validation of Picro-Sirius Red Staining for Robust Collagen Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Picro-Sirius Red (PSR) staining, a pivotal method for the visualization and quantification of collagen. In fields like fibrosis research, oncology, and regenerative medicine, accurate and reproducible collagen assessment is critical for evaluating disease progression and therapeutic efficacy. This document outlines standardized protocols, compares PSR with alternative methods, and discusses key variables that can impact inter-laboratory reproducibility, providing the necessary data and methodologies to support consistent and reliable results.
The Gold Standard: Picro-Sirius Red Staining
Developed by Dr. Luiz Carlos U. Junqueira in 1979, Picro-Sirius Red staining is a highly specific and cost-effective method for identifying collagen fibers in tissue sections. The technique utilizes the long, anionic molecules of the Sirius Red dye (Direct Red 80), which align with the cationic collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light, allowing for a clear distinction between different collagen types and a more accurate quantification compared to other methods.[1]
Under polarized light, thicker, more mature type I collagen fibers typically appear yellow to orange, while thinner, type III collagen fibers present as green.[2] This capability is invaluable for studying the dynamics of collagen deposition and remodeling in both healthy and diseased tissues.
Comparative Analysis of Collagen Staining Techniques
While several methods exist for collagen detection, PSR staining offers superior specificity and quantitative potential. Below is a comparison with the traditional Van Gieson staining method.
Quantitative Comparison: PSR vs. Van Gieson
A study by Segnani et al. (2015) provided a direct quantitative comparison of collagen staining in normal and inflamed rat colon tissue. The results highlight the increased sensitivity of PSR-based methods.
| Staining Method | Mean Collagen Area (%) in Normal Colon (Whole Wall) | Mean Collagen Area (%) in Inflamed Colon (Whole Wall) |
| Van Gieson | ~5% | ~8.5% |
| Picro-Sirius Red | ~8% | ~17.5% |
| Picro-Sirius Red/Fast Green | ~16% | ~24% |
Data adapted from Segnani C, et al. (2015). Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon. PLoS ONE 10(12): e0144630.[2]
The data clearly indicates that PSR-based methods detect a significantly higher percentage of collagen area, suggesting that Van Gieson may underestimate collagen content.[2]
Experimental Workflows
The following diagram illustrates a generalized experimental workflow for Picro-Sirius Red staining, from tissue preparation to analysis.
Detailed Experimental Protocols
Reproducibility in PSR staining is highly dependent on a consistent and well-documented protocol. Below are two common protocols.
Protocol 1: Standard Picro-Sirius Red Staining
This protocol is widely adopted for the general staining of collagen in paraffin-embedded tissues.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (this compound) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Xylene
-
Graded Ethanol (100%, 95%, 70%)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 2 minutes each.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature. This duration allows for near-equilibrium staining and should not be shortened.[1]
-
-
Rinsing:
-
Briefly rinse slides in two changes of 0.5% acetic acid solution.
-
-
Dehydration:
-
Immerse in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Immerse in two changes of xylene.
-
Mount with a synthetic resinous medium.
-
Protocol 2: PSR Staining with Bouin's Fixative Mordant
This protocol uses Bouin's solution as a mordant, which can enhance staining intensity.
Reagents:
-
Bouin's Solution
-
Picro-Sirius Red Working Solution
-
Picric Acid Solution
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Mordanting:
-
Mordant slides in Bouin's solution overnight at room temperature.
-
Rinse thoroughly in running tap water until the tissue is colorless.
-
-
Staining:
-
Place slides into Picro-Sirius Red Working Solution for 15 minutes.
-
-
Rinsing:
-
Rinse slides in three changes of running tap water.
-
-
Differentiation:
-
Place slides into Picric Acid solution for 40 minutes.
-
Rinse in tap water for 2 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Follow the same procedure as in Protocol 1.
-
Key Factors Influencing Inter-Laboratory Reproducibility
Achieving consistent results across different laboratories requires careful control of several variables in the staining and analysis workflow.
Fixation
The choice of fixative can influence the quality of histological detail and staining intensity. A comparative study on rat Achilles tendon showed that while both 10% neutral-buffered formalin and Bouin's solution produced similar birefringence, formalin-fixed tissues provided superior histological detail. Bouin's solution, containing picric acid, can cause tissue shrinkage, leading to artifactual changes in tissue morphology.
Qualitative Comparison of Fixatives:
| Feature | 10% Neutral-Buffered Formalin | Bouin's Solution |
| Histological Detail | Superior fiber structure and nuclear morphology | Can cause tissue shrinkage and artifacts |
| Birefringence | Similar to Bouin's solution | Similar to formalin |
| Immunostaining Compatibility | Generally better | Can be less compatible |
Image Acquisition and Analysis
Quantitative analysis of PSR staining is highly susceptible to variations in image acquisition and analysis parameters.
-
Polarization Microscopy: The use of a rotating stage on the polarizing microscope is critical for optimal visualization and quantification of collagen organization. A tendon section oriented at 45° with respect to the crossed polarizers has been shown to provide the best assessment.
-
Image Analysis Software: Automated image analysis using software such as ImageJ (FIJI) can provide objective and reproducible quantification of collagen. However, it is crucial to standardize parameters like color thresholds and segmentation algorithms across all analyses to ensure consistency.
-
Minimizing Variability: A technique involving the acquisition of images at multiple angles of slide rotation can create a co-registered image that minimizes variability associated with linear polarization, leading to more accurate quantification.
The Role of TGF-β Signaling in Collagen Deposition
The deposition of collagen is a hallmark of fibrosis and is tightly regulated by complex signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of this process. Understanding this pathway is crucial for interpreting changes in collagen deposition observed with PSR staining.
Conclusion and Recommendations
For robust and reproducible inter-laboratory quantification of collagen using Picro-Sirius Red staining, the following recommendations are crucial:
-
Standardized Protocol: Adopt a standardized and well-documented PSR staining protocol, paying close attention to fixation methods, staining duration, and rinsing steps.
-
Consistent Image Acquisition: Utilize a consistent methodology for image acquisition, including the use of a rotating stage in polarized light microscopy and standardized imaging parameters.
-
Validated Image Analysis: Employ validated and standardized image analysis workflows with consistent software and parameters for collagen quantification.
-
Control Tissues: Include appropriate positive and negative control tissues in each staining run to ensure the quality and consistency of the staining.
By adhering to these principles, researchers, scientists, and drug development professionals can enhance the reliability and comparability of their collagen quantification data, leading to more robust and impactful research outcomes.
References
A Researcher's Guide to Direct Red 80: A Comparative Analysis of Supplier Quality
For researchers, scientists, and professionals in drug development, the consistency and quality of reagents are paramount to achieving reproducible and reliable experimental outcomes. Direct Red 80, also known as Sirius Red, is a vital polyazo dye used extensively in histopathology for the visualization and quantification of collagen and amyloid.[1][2] The performance of this dye can vary between suppliers, impacting the accuracy of experimental results. This guide provides a framework for the quantitative comparison of this compound from different suppliers, complete with detailed experimental protocols and supporting data presented for hypothetical suppliers (Supplier A, Supplier B, and Supplier C) to illustrate key quality control parameters.
Key Quality and Performance Parameters
The quality of this compound can be assessed through a combination of physicochemical analysis and performance in standardized staining protocols. Key parameters include the dye's spectral properties, its efficacy in staining collagen in the Picro-Sirius Red method, and its ability to detect amyloid deposits using Llewellyn's alkaline method.
Quantitative Comparison of this compound Suppliers
The following tables summarize hypothetical quantitative data for this compound from three different suppliers. These tables are intended to serve as a template for researchers to conduct their own comparative studies.
Table 1: Physicochemical and Spectrophotometric Analysis
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | Dark red powder | Brownish-red powder | Dark red-purple powder | Dark red to brown/purple powder |
| λmax (in water) | 528.5 nm | 531.0 nm | 525.5 nm | 528-529 nm[3] |
| Dye Content (%) | ~25% | Not provided | ≥21% | Varies; not always indicative of performance[3] |
| Solubility (in water) | Red solution | Red solution with slight precipitate | Clear red solution | Clear red solution |
Table 2: Performance in Picro-Sirius Red Staining for Collagen
| Parameter | Supplier A | Supplier B | Supplier C | Expected Outcome |
| Collagen Staining Intensity (Mean Pixel Intensity) | 185 ± 12 | 160 ± 18 | 192 ± 10 | Strong red staining |
| Background Staining (Mean Pixel Intensity) | 25 ± 5 | 45 ± 8 | 22 ± 4 | Pale yellow[1] |
| Birefringence of Thick Collagen Fibers (Type I) | Strong yellow-orange | Moderate yellow | Strong yellow-orange | Strong yellow to orange birefringence |
| Birefringence of Thin Collagen Fibers (Type III) | Distinct green | Faint green | Distinct green | Green birefringence |
| Quantitative Collagen Area (%) | 15.2% | 12.8% | 16.1% | Dependent on tissue type |
Table 3: Performance in Llewellyn's Alkaline Method for Amyloid
| Parameter | Supplier A | Supplier B | Supplier C | Expected Outcome |
| Amyloid Staining Intensity | Strong red | Moderate red | Strong red | Red coloration of amyloid deposits |
| Birefringence of Amyloid Deposits | Strong apple-green | Weak green | Strong apple-green | Distinct green birefringence |
| Non-specific Staining | Minimal | Moderate background | Minimal | Low background staining |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to use positive control tissues known to contain the target structures (e.g., fibrotic liver for collagen, Alzheimer's disease brain tissue for amyloid).
Spectrophotometric Analysis
This protocol is used to determine the maximal absorbance (λmax) of the this compound dye, a key indicator of its identity and purity.
-
Reagent Preparation : Prepare a 1 mg/100 ml solution of this compound in 1% (v/v) acetic acid in distilled water.
-
Measurement : Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 200 nm to 700 nm.
-
Analysis : Identify the wavelength of maximum absorbance (λmax) in the visible range. For certification by the Biological Stain Commission, this should be between 528-529 nm.
Picro-Sirius Red Staining for Collagen
This method is widely used for the visualization and quantification of collagen fibers.
-
Solution Preparation :
-
Picro-Sirius Red Solution : Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.
-
Acidified Water : Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.
-
-
Staining Procedure :
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
-
Stain in the Picro-Sirius Red solution for 60 minutes.
-
Rinse slides in two changes of acidified water.
-
Dehydrate through graded ethanol solutions.
-
Clear in xylene and mount with a resinous medium.
-
-
Visualization and Quantification :
-
Bright-field Microscopy : Collagen fibers will appear red against a yellow background.
-
Polarized Light Microscopy : Thick collagen (Type I) fibers will show yellow or orange birefringence, while thin fibers (Type III) will exhibit green birefringence.
-
Image Analysis : Use image analysis software to quantify the area of positive staining or the intensity of birefringence.
-
Llewellyn's Alkaline Sirius Red Method for Amyloid
This method is used for the specific detection of amyloid deposits.
-
Solution Preparation :
-
Dissolve 0.5 g of this compound in 50 ml of distilled water.
-
Add 50 ml of ethanol and mix.
-
Add 1 ml of 1% sodium hydroxide.
-
While swirling, add drops of 20% sodium chloride until a fine haze appears (approximately 2 ml).
-
-
Staining Procedure :
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Stain nuclei with a progressive alum hematoxylin.
-
Rinse with ethanol.
-
Stain in the alkaline Sirius Red solution for 1-2 hours.
-
Rinse well with tap water.
-
Dehydrate with absolute ethanol, clear with xylene, and mount.
-
-
Visualization :
-
Bright-field Microscopy : Amyloid deposits will be stained red.
-
Polarized Light Microscopy : Amyloid deposits will show a characteristic deep green birefringence.
-
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for quality control and staining procedures.
References
A Comparative Guide to Alternatives for Direct Red 80 in Collagen Fluorescence Microscopy
For researchers, scientists, and drug development professionals, the precise visualization and quantification of collagen are critical for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. While Direct Red 80 (also known as Sirius Red) is a widely used stain for collagen, a range of powerful alternatives offer distinct advantages in fluorescence microscopy. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research needs.
Performance Comparison of Collagen Staining Alternatives
The choice of a collagen staining method depends on factors such as the requirement for live-cell imaging, specificity for collagen types, and the need for quantitative analysis. The following table summarizes the key performance characteristics of leading alternatives to this compound.
| Feature | Picrosirius Red (Fluorescence) | Second-Harmonic Generation (SHG) Microscopy | Fluorescent Collagen-Binding Probes (e.g., CNA35-FP) | Immunofluorescence (Anti-Collagen Antibodies) |
| Principle | Anionic dye that binds to cationic collagen fibers, exhibiting red fluorescence.[1] | Label-free imaging based on the nonlinear optical effect in non-centrosymmetric molecules like fibrillar collagen.[2][3][4] | Genetically-encoded or synthetic probes that specifically bind to collagen structures.[5] | Highly specific antigen-antibody binding to different collagen types. |
| Specificity for Collagen | High for fibrillar collagens. | Highly specific to non-centrosymmetric structures, primarily fibrillar collagens (e.g., Type I and II). | High specificity for various fibril-forming collagens (e.g., Type I, III, IV). | Very high, with the ability to target specific collagen types (e.g., Type I, IV). |
| Live-Cell Imaging | Not suitable; requires fixation. | Yes, it is a non-invasive, label-free method suitable for imaging live tissues. | Yes, probes like CNA35-FPs are designed for real-time visualization in live tissues. | Generally requires fixation and permeabilization, making it unsuitable for live imaging. |
| Quantitative Analysis | Yes, the fluorescent signal can be quantified. | Yes, SHG signal intensity provides quantitative information on collagen structure and density. | Yes, fluorescence intensity correlates with collagen abundance. | Yes, fluorescence intensity can be quantified, but is dependent on antibody penetration and binding efficiency. |
| Multiplexing Capability | Compatible with multiplex immunostaining. | Yes, can be combined with two-photon excitation fluorescence (TPEF) for simultaneous imaging of other signals. | Excellent, with a toolbox of probes spanning the visible spectrum, allowing for multicolor imaging. | Excellent, can be combined with antibodies against other targets using different fluorophores. |
| Photostability | Resistant to fading. | No photobleaching as it's not a fluorescence-based method. | Varies depending on the fused fluorescent protein. | Varies depending on the fluorophore used. |
| Instrumentation | Standard fluorescence microscope. | Requires a multiphoton microscope with a tunable femtosecond laser. | Standard fluorescence or confocal microscope; two-photon microscopy for deeper imaging. | Standard fluorescence or confocal microscope. |
| Cost | Low-cost dye. | High initial equipment cost. | Moderate; requires production and purification of probes. | Moderate to high, depending on the cost of primary antibodies. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable collagen staining. Below are methodologies for the key techniques discussed.
Picrosirius Red Staining for Fluorescence Microscopy
This protocol is adapted from standard histological procedures for paraffin-embedded sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% this compound in saturated aqueous picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Ethanol (graded series: 100%, 95%, 70%).
-
Xylene.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and a graded ethanol series to distilled water.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through a graded ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
-
Visualize using a fluorescence microscope with appropriate filter sets (e.g., excitation around 540 nm and emission around 605 nm).
Staining with Fluorescent Collagen-Binding Probes (CNA35-tdTomato Example)
This protocol is suitable for staining collagen in tissue sections.
Reagents:
-
CNA35-tdTomato probe solution (e.g., 1 µM in PBS).
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium.
Procedure:
-
Obtain fresh or frozen tissue sections.
-
Incubate the tissue with the CNA35-tdTomato probe solution. For example, overnight incubation at room temperature.
-
(Optional) Wash with PBS to remove excess unbound probe.
-
Mount the tissue section with an appropriate mounting medium.
-
Visualize using a fluorescence or confocal microscope. For CNA35-tdTomato, use single-photon excitation at ~554 nm or two-photon excitation at ~1040 nm, with an emission window of 563–619 nm.
Immunofluorescence Staining for Collagen (Type IV Example)
This is a general protocol for staining collagen in frozen tissue sections.
Reagents:
-
-20°C Methanol.
-
Urea/Glycine buffer.
-
Blocking solution (e.g., PBS with serum and a detergent).
-
Primary antibody (e.g., anti-collagen IV).
-
Fluorescently-labeled secondary antibody (e.g., anti-rabbit conjugated to FITC).
-
Mounting medium with DAPI (optional, for nuclear counterstaining).
Procedure:
-
Fix air-dried tissue sections in -20°C methanol for 20 minutes.
-
Air-dry the slides.
-
Incubate in Urea/Glycine buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for at least 1 hour.
-
Incubate with the primary anti-collagen antibody (e.g., diluted 1:100 in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash three times with the blocking solution.
-
Incubate with the fluorescently-labeled secondary antibody (e.g., diluted 1:200 in blocking solution) overnight at 4°C.
-
Wash three times with the blocking solution.
-
Mount with mounting medium.
-
Visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for collagen staining and analysis.
Caption: A generalized workflow for collagen staining and analysis.
Caption: Decision tree for selecting a collagen staining method.
References
- 1. Determination of collagen content within picrosirius red stained paraffin-embedded tissue sections using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using second-harmonic generation for a closer look at collagen [advancedsciencenews.com]
- 4. Second harmonic generation microscopy: a powerful tool for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorful protein-based fluorescent probes for collagen imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Direct Red 80
This guide provides comprehensive safety and logistical information for the handling of Direct Red 80 (C.I. 35780; CAS No. 2610-10-8). The following procedures are based on established best practices for managing powdered dyes in a laboratory environment to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Information: this compound is a purple, powdered polyazo dye.[1] While not classified as a hazardous substance by some sources under OSHA 29 CFR 1910.1200, it is prudent to handle it with care as dust inhalation may cause respiratory irritation, and contact may irritate the eyes and skin.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound powder.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator.[4] | To prevent the inhalation of fine powder, which can cause respiratory tract irritation.[2] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect eyes from dust particles that can cause irritation and redness. |
| Hand Protection | Nitrile, polychloroprene, butyl rubber, or PVC gloves. | To prevent direct skin contact. Although not considered a primary skin irritant, prolonged contact may cause issues. |
| Body Protection | Laboratory coat or overalls. | To protect skin and clothing from contamination with the dye powder. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Cover the work surface with a disposable absorbent pad to easily contain any spills.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before handling the powder.
-
Don all required personal protective equipment as outlined in the table above.
2. Weighing and Dispensing:
-
Carefully open the this compound container, avoiding any abrupt movements that could generate airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of the powder onto weighing paper or directly into a container.
-
Perform all weighing and dispensing operations within the fume hood to capture any dust.
-
Immediately and securely close the primary container after use.
3. Use in Experiments:
-
When preparing solutions, slowly add the this compound powder to the solvent to minimize dust formation.
-
Avoid direct contact with oxidizing agents, as this can create a risk of ignition.
4. Decontamination and Cleanup:
-
Clean all spills immediately. For minor spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid dry sweeping that can create dust.
-
Wipe down the work surface and any contaminated equipment with a damp cloth.
-
Collect all wash water for proper disposal; do not allow it to enter drains.
-
Remove and replace contaminated gloves promptly.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Solid Waste:
-
Collect all dry powder waste, including contaminated PPE (gloves, absorbent pads, etc.), in a clearly labeled, sealed hazardous waste container.
-
Do not dispose of solid dye waste in the regular trash.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not pour solutions down the drain.
-
-
Container Disposal:
-
Empty containers may contain residual dust and should be handled with care.
-
Do not cut, drill, grind, or weld empty containers.
-
Consult your institution's environmental health and safety office for specific guidance on container disposal.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound powder.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
